molecular formula C22H25F2N5O2 B15612213 Blovacitinib CAS No. 2411222-97-2

Blovacitinib

カタログ番号: B15612213
CAS番号: 2411222-97-2
分子量: 429.5 g/mol
InChIキー: ZOUHWHPRPDJDQE-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Blovacitinib is a useful research compound. Its molecular formula is C22H25F2N5O2 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2411222-97-2

分子式

C22H25F2N5O2

分子量

429.5 g/mol

IUPAC名

N-[5-[2-[(1S)-2,2-difluorocyclopropanecarbonyl]-2-azaspiro[3.5]nonan-7-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C22H25F2N5O2/c23-22(24)10-15(22)19(31)28-11-21(12-28)8-6-13(7-9-21)16-2-1-3-17-25-20(27-29(16)17)26-18(30)14-4-5-14/h1-3,13-15H,4-12H2,(H,26,27,30)/t15-/m0/s1

InChIキー

ZOUHWHPRPDJDQE-HNNXBMFYSA-N

製品の起源

United States

Foundational & Exploratory

Blovacitinib: A Technical Guide to its Mechanism of Action as a Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Blovacitinib (formerly TUL01101) is an orally active small molecule that functions as a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that play a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[3][4][5] These signaling pathways are integral to immune cell development, activation, and inflammatory processes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound's targeted inhibition of JAK1 offers a specific therapeutic approach to modulate the immune response, with potential applications in conditions such as rheumatoid arthritis.[1]

The JAK-STAT Signaling Pathway

The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for many type I and type II cytokine receptors.[5][6] The process is initiated when a cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization.[4][5][6] This conformational change brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[5]

The activated JAKs then phosphorylate specific tyrosine residues on the intracellular tails of the cytokine receptors.[5][7] These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytosol.[5] Upon docking, the STATs themselves are phosphorylated by the activated JAKs.[6][7] This phosphorylation event causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.[5][6] Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which encode pro-inflammatory mediators.[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK1_a JAK Receptor->JAK1_a JAK1_b JAK Receptor->JAK1_b STAT_a STAT Receptor->STAT_a 4. STAT Recruitment STAT_b STAT Receptor->STAT_b JAK1_a->Receptor JAK1_a->STAT_a 5. Phosphorylation JAK1_b->Receptor JAK1_b->STAT_b STAT_dimer STAT Dimer STAT_a->STAT_dimer 6. Dimerization STAT_b->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Transcription Regulation

Caption: The canonical JAK-STAT signaling cascade.

Core Mechanism of this compound Action

This compound exerts its therapeutic effect by directly interfering with the JAK-STAT pathway. As a small molecule inhibitor, it operates intracellularly. The mechanism of action is competitive inhibition at the adenosine (B11128) triphosphate (ATP)-binding site within the kinase domain of JAK1.[5][8] By occupying this catalytic site, this compound prevents ATP from binding, thereby blocking the phosphorylation and subsequent activation of the JAK1 enzyme.

This inhibition of JAK1 activation is the critical step that halts the entire downstream signaling cascade. Without functional JAK1, the cytokine receptor tails are not phosphorylated, STAT proteins cannot be recruited and phosphorylated, and consequently, the transcription of inflammatory genes is suppressed.[7] This targeted disruption of a key inflammatory pathway forms the basis of this compound's pharmacological activity.

Blovacitinib_MOA cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_block Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Cytokine Cytokine Cytokine->Receptor STAT STAT JAK1->STAT Phosphorylation Blocked This compound This compound This compound->JAK1 Inhibition pSTAT pSTAT Dimer STAT Dimer Nucleus Nucleus Nucleus->X4 Transcription Blocked X4->Gene Transcription Blocked

Caption: this compound inhibits JAK1, blocking STAT phosphorylation and gene transcription.

Kinase Selectivity Profile

A critical aspect of any JAK inhibitor is its selectivity profile across the four JAK family members. This compound demonstrates a high degree of selectivity for JAK1. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

KinaseIC50 (nM)Selectivity vs. JAK1
JAK1 31x
JAK2 37~12.3x
TYK2 3612x
JAK3 1517~505.7x
Data sourced from MedchemExpress and ProbeChem.[1][2]

As shown in the table, this compound is most potent against JAK1, with an IC50 of 3 nM.[1] It is over 12-fold more selective for JAK1 compared to JAK2 and TYK2, and over 500-fold more selective for JAK1 than for JAK3.[1][2] This selectivity profile is significant because the different JAKs are paired with distinct cytokine receptors and mediate different biological functions.[3] High selectivity for JAK1 is hypothesized to maximize efficacy in treating inflammatory conditions driven by JAK1-dependent cytokines while minimizing off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis.[3]

Experimental Protocols

The characterization of this compound's mechanism of action relies on specific biochemical and cellular assays.

1. In Vitro Kinase Assay (for IC50 Determination)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated JAK proteins.

  • Objective: To determine the IC50 value of this compound for each JAK family member (JAK1, JAK2, JAK3, TYK2).

  • Methodology:

    • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP (often radiolabeled, e.g., [γ-³³P]ATP); this compound at various concentrations; assay buffer; and a method for detecting substrate phosphorylation (e.g., filter-binding assay and scintillation counting or luminescence-based assay).

    • Procedure:

      • A reaction mixture is prepared containing the assay buffer, a specific recombinant JAK enzyme, and the peptide substrate.

      • This compound is added to the wells of a microplate in a series of dilutions (e.g., 10-point, 3-fold serial dilution). A control group with no inhibitor (DMSO vehicle) is included.

      • The kinase reaction is initiated by adding ATP to the mixture.

      • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

      • The reaction is terminated. If using a filter-binding assay, the mixture is transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

      • The plate is washed to remove unincorporated [γ-³³P]ATP.

      • The amount of incorporated radiolabel on the filter, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.

    • Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to the control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Reagents: - Recombinant JAK Enzyme - Peptide Substrate - ATP Solution Mix Combine JAK, Substrate, and this compound in Plate Prep->Mix Dilute Create Serial Dilution of this compound Dilute->Mix Incubate Initiate with ATP and Incubate Mix->Incubate Stop Terminate Reaction & Capture Substrate Incubate->Stop Measure Measure Phosphorylation (e.g., Scintillation) Stop->Measure Calculate Calculate % Inhibition & Determine IC50 Measure->Calculate

Caption: Workflow for an in vitro kinase inhibition assay.

2. Human Whole Blood Phospho-STAT (pSTAT) Assay

This is a cell-based functional assay that measures the effect of this compound on cytokine-induced signaling in a physiologically relevant environment.

  • Objective: To assess the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation in human whole blood.

  • Methodology:

    • Reagents and Materials: Freshly drawn human whole blood from healthy donors; specific cytokines to activate different JAK pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2); this compound at various concentrations; red blood cell lysis buffer; fixation/permeabilization buffers; and fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

    • Procedure:

      • Aliquots of whole blood are pre-incubated with varying concentrations of this compound or a vehicle control for a set period (e.g., 1 hour).[1]

      • The blood is then stimulated with a specific cytokine (e.g., IL-6) for a short duration (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation. An unstimulated control is also included.

      • The stimulation is stopped by immediately fixing the cells (e.g., with paraformaldehyde), which cross-links proteins and preserves the phosphorylation state.

      • Red blood cells are lysed.

      • The remaining white blood cells are permeabilized to allow antibodies to enter the cells and bind to intracellular targets.

      • The cells are stained with a fluorescently-labeled antibody specific for the phosphorylated STAT protein of interest.

    • Data Analysis: The samples are analyzed by flow cytometry. The geometric mean fluorescence intensity (MFI) of the pSTAT signal within a specific cell population (e.g., lymphocytes or monocytes) is quantified. The MFI values are used to calculate the percent inhibition of STAT phosphorylation at each this compound concentration, and an IC50 value for the cellular activity is determined.

References

Blovacitinib: A Technical Overview of its JAK1 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Janus kinase 1 (JAK1) selectivity profile of Blovacitinib (also known as TUL01101). This compound is a potent, selective, and orally active JAK1 inhibitor under investigation for conditions such as rheumatoid arthritis.[1] Understanding its selectivity is critical for predicting its therapeutic efficacy and potential side-effect profile, as the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) have distinct physiological roles.[2] High selectivity for JAK1 is often desirable to target inflammatory pathways while minimizing off-target effects, such as the hematological effects linked to JAK2 inhibition or the broader immunosuppression associated with JAK3 inhibition.[2]

Core Mechanism of Action: The JAK-STAT Pathway

Janus kinases are intracellular tyrosine kinases that are essential for signaling downstream of type I and II cytokine receptors.[3] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. The binding of a cytokine to its receptor brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[3] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3][4] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in immunity, inflammation, and hematopoiesis.[3][4][5] this compound exerts its effect by competitively binding to the ATP-binding site of JAK1, preventing its activation and the subsequent phosphorylation and activation of STAT proteins.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor JAK1 JAK1 Receptor1->JAK1 Activation Receptor2 Cytokine Receptor JAK_other JAK2/TYK2 Receptor2->JAK_other Activation JAK1->JAK_other trans-phosphorylation STAT_inactive STAT JAK1->STAT_inactive Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation This compound This compound

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Selectivity Profile

The selectivity of this compound is determined through in vitro biochemical assays that measure its half-maximal inhibitory concentration (IC50) against each member of the JAK family. A lower IC50 value signifies higher potency. The data demonstrates that this compound is a highly potent inhibitor of JAK1.[1][6]

Kinase TargetIC50 (nM)[1]Selectivity Fold (vs. JAK1)
JAK1 31x
JAK2 3712.3x
TYK2 3612x
JAK3 1517505.7x

Selectivity Fold is calculated as IC50(Target)/IC50(JAK1).

As shown in the table, this compound is over 12-fold more selective for JAK1 compared to JAK2 and TYK2, and over 500-fold more selective for JAK1 over JAK3.[1][6] This high degree of selectivity suggests a targeted therapeutic action with a potentially reduced risk of off-target effects.[2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of well-defined biochemical and cellular assays.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.[7]

Objective: To determine the IC50 value of this compound for each JAK family member (JAK1, JAK2, JAK3, TYK2).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant, purified human JAK enzymes are used. A specific peptide substrate that can be phosphorylated by the JAKs is prepared in a buffer solution.

  • Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.

  • Reaction Initiation: The JAK enzyme, the peptide substrate, and a fixed concentration of ATP (adenosine triphosphate) are combined in the wells of a microplate. The reaction is initiated by adding the different concentrations of this compound. The assay is based on the principle of competitive inhibition, where this compound competes with ATP for the binding site on the kinase.[5]

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection and Quantification: The level of substrate phosphorylation is measured. This is often done using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by measuring the depletion of ATP.[8] The signal is inversely proportional to the inhibitory activity of this compound.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[2]

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purified JAK Enzyme a1 Combine Enzyme, Substrate, & Inhibitor in Microplate p1->a1 p2 Peptide Substrate + ATP p2->a1 p3 Serial Dilutions of this compound p3->a1 a2 Incubate a1->a2 a3 Measure Substrate Phosphorylation (Signal) a2->a3 d1 Plot % Inhibition vs. [this compound] a3->d1 d2 Calculate IC50 Value d1->d2

References

Blovacitinib's Downstream Signaling Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blovacitinib is a selective Janus kinase (JAK) inhibitor that primarily targets JAK1, playing a crucial role in the signal transduction of numerous cytokines involved in inflammatory and autoimmune diseases. By inhibiting JAK1, this compound effectively modulates downstream signaling pathways, most notably the Signal Transducer and Activator of Transcription (STAT) pathway. This guide provides an in-depth technical overview of the core downstream signaling effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT signaling cascade is a principal communication route for a multitude of cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, the recruited STATs are themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.

This compound exerts its therapeutic effects by competitively inhibiting the ATP-binding site of JAK enzymes, with a pronounced selectivity for JAK1. This inhibition prevents the phosphorylation and activation of JAKs, thereby blocking the downstream phosphorylation and activation of STAT proteins.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized by determining its half-maximal inhibitory concentration (IC50) against the four members of the JAK family.

KinaseIC50 (nM)
JAK110
JAK228
JAK3810
TYK2116

Data represents typical in vitro kinase assay results and may vary between different experimental setups.

Downstream Signaling Effects: Inhibition of STAT Phosphorylation

The inhibition of JAKs by this compound directly translates to a reduction in the phosphorylation of downstream STAT proteins. While specific quantitative data for this compound's effect on individual STAT phosphorylation is not extensively published in publicly available literature, the effects can be inferred from its potent JAK1 inhibition and data from other selective JAK1 inhibitors. The primary STATs affected are those downstream of cytokines that signal through JAK1-dependent pathways.

Expected Effects on STAT Phosphorylation:

  • pSTAT1: Interferon-gamma (IFNγ) is a key cytokine that signals through the JAK1/JAK2 pathway, leading to the phosphorylation of STAT1. This compound is expected to significantly inhibit IFNγ-induced STAT1 phosphorylation.

  • pSTAT3: Interleukin-6 (IL-6) is a pleiotropic cytokine that signals through the JAK1/JAK2/TYK2 pathway, resulting in the phosphorylation of STAT3. This compound is anticipated to effectively reduce IL-6-mediated STAT3 phosphorylation.

  • pSTAT5: Interleukin-2 (IL-2) and other common gamma-chain (γc) cytokines signal through the JAK1/JAK3 pathway, leading to the phosphorylation of STAT5. Due to its high potency against JAK1, this compound is expected to inhibit IL-2-stimulated STAT5 phosphorylation.

Signaling Pathway Diagrams

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation This compound This compound This compound->JAK Inhibition pSTAT pSTAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Target Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Western_Blot_Workflow A Cell Treatment with This compound & Cytokine B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Blocking E->F G Primary Antibody (anti-pSTAT) F->G H Secondary Antibody (HRP-conjugated) G->H I ECL Detection H->I J Data Analysis I->J Flow_Cytometry_Workflow A Cell Treatment with This compound & Cytokine B Fixation A->B C Permeabilization B->C D Intracellular Staining (anti-pSTAT) C->D E Surface Staining (Cell Markers) C->E F Flow Cytometry Acquisition D->F E->F G Data Analysis (MFI) F->G

Blovacitinib's Impact on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blovacitinib (TUL01101) is a potent and selective oral inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals for a wide array of cytokines and growth factors, playing a pivotal role in inflammation and immune responses. By selectively targeting JAK1, this compound modulates the signaling of numerous pro-inflammatory cytokines implicated in the pathophysiology of autoimmune diseases such as rheumatoid arthritis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its inhibitory effects on cytokine production, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: JAK1 Inhibition

The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are essential for the signaling of type I and type II cytokine receptors. Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor itself and downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes, including those encoding various cytokines.

This compound exerts its immunomodulatory effects by competitively inhibiting the ATP-binding site of JAK1, thereby preventing the phosphorylation and activation of the JAK-STAT pathway. This disruption of intracellular signaling leads to a reduction in the production of numerous pro-inflammatory cytokines.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been primarily characterized through in vitro kinase assays, which demonstrate its high selectivity for JAK1.

Table 1: this compound IC50 Values for JAK Isoforms [1]

Target EnzymeIC50 (nM)
JAK13
JAK237
JAK31517
TYK236

While specific IC50 values for the direct inhibition of cytokine production by this compound are not extensively available in the public domain, its potent inhibition of JAK1 provides a strong indication of its capacity to suppress the production of cytokines that rely on this signaling pathway. The following table contextualizes the cytokines likely to be inhibited by this compound based on their reliance on JAK1 signaling.

Table 2: Cytokine Signaling Pathways and a Qualitative Assessment of Inhibition by this compound

Cytokine Family/CytokineAssociated JAKsPredominant STAT ActivationExpected Level of Inhibition by this compound
Common γ-chain (γc) Cytokines
IL-2, IL-4, IL-7, IL-9, IL-15, IL-21JAK1, JAK3STAT5, STAT6 (IL-4), STAT3 (IL-21)High (due to potent JAK1 inhibition)
gp130 Family Cytokines
IL-6, IL-11, Oncostatin MJAK1, JAK2, TYK2STAT3, STAT1High (due to potent JAK1 inhibition)
IL-12 Family Cytokines
IL-12JAK2, TYK2STAT4Moderate (due to weaker inhibition of JAK2 and TYK2)
IL-23JAK2, TYK2STAT3Moderate (due to weaker inhibition of JAK2 and TYK2)
Interferons (IFNs)
Type I IFNs (IFN-α, IFN-β)JAK1, TYK2STAT1, STAT2High (due to potent JAK1 inhibition)
Type II IFN (IFN-γ)JAK1, JAK2STAT1High (due to potent JAK1 inhibition)

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway Inhibition by this compound

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2/JAK3 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation JAK_other->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation This compound This compound This compound->JAK1 Inhibition Gene Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene Modulation

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow: In Vitro Cytokine Release Assay

Cytokine_Release_Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment and Stimulation cluster_incubation 3. Incubation cluster_analysis 4. Analysis Isolate_PBMCs Isolate PBMCs from whole blood Culture_Cells Culture PBMCs in 96-well plates Isolate_PBMCs->Culture_Cells Add_this compound Add serial dilutions of this compound Culture_Cells->Add_this compound Add_Stimulant Add cytokine/mitogen (e.g., LPS, PHA, anti-CD3/CD28) Add_this compound->Add_Stimulant Incubate Incubate for 24-72 hours (37°C, 5% CO2) Add_Stimulant->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant ELISA Measure cytokine levels (e.g., IL-6, TNF-α, IFN-γ) using ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data and determine IC50 values ELISA->Analyze_Data

Caption: Workflow for an in vitro cytokine release assay.

Experimental Protocols

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes.

Methodology:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); this compound stock solution (in DMSO); assay buffer (e.g., Tris-HCl, MgCl2, DTT); a kinase detection system (e.g., ADP-Glo™ Kinase Assay or similar).

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a microplate, combine the recombinant JAK enzyme, the peptide substrate, and the various concentrations of this compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection system that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Cytokine Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the effect of this compound on the production and secretion of specific cytokines from stimulated immune cells.

Methodology:

  • Reagents and Materials: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque); complete RPMI 1640 medium (supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine); stimulating agent (e.g., lipopolysaccharide (LPS) for monocytes, phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cells); this compound stock solution (in DMSO); Enzyme-Linked Immunosorbent Assay (ELISA) kits for target cytokines (e.g., IL-6, TNF-α, IFN-γ).

  • Procedure:

    • Isolate PBMCs from fresh human whole blood.

    • Resuspend PBMCs in complete RPMI 1640 medium and seed them in a 96-well flat-bottom plate at a density of, for example, 2 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in complete medium and add them to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Pre-incubate the cells with this compound for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

    • Add the stimulating agent to the wells to induce cytokine production. Include unstimulated control wells.

    • Incubate the plate for 24 to 72 hours, depending on the cytokine of interest and the stimulant used.

    • After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

    • Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Whole Blood Phospho-STAT (pSTAT) Flow Cytometry Assay

Objective: To assess the functional inhibition of cytokine-induced STAT phosphorylation by this compound in a more physiologically relevant matrix.

Methodology:

  • Reagents and Materials: Freshly collected human whole blood (anticoagulated with, for example, heparin); this compound stock solution (in DMSO); recombinant human cytokines for stimulation (e.g., IL-6, IFN-γ); fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer); permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III); fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14) and intracellular phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5); flow cytometer.

  • Procedure:

    • Aliquot whole blood into flow cytometry tubes.

    • Add serial dilutions of this compound or vehicle control to the tubes and incubate for 1-2 hours at 37°C.

    • Add the stimulating cytokine to the blood and incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation. Include an unstimulated control.

    • Immediately fix the cells by adding a fixation buffer to stop the signaling cascade and lyse the red blood cells.

    • Permeabilize the remaining white blood cells by adding a permeabilization buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers and intracellular pSTAT proteins.

    • Acquire the samples on a flow cytometer.

    • Gate on specific immune cell populations (e.g., CD4+ T cells, monocytes) and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each population.

    • Calculate the percentage of inhibition of the cytokine-induced pSTAT signal for each this compound concentration and determine the IC50 value.

Conclusion

This compound is a potent and selective JAK1 inhibitor that effectively modulates the signaling of key pro-inflammatory cytokines. Its high affinity for JAK1 suggests a significant impact on the production of a broad range of cytokines that are central to the pathogenesis of various autoimmune and inflammatory disorders. The experimental protocols detailed in this guide provide a robust framework for the in-depth investigation of this compound's effects on cytokine production and signaling. Further research to determine the specific IC50 values for the inhibition of a wider array of cytokines will be instrumental in fully elucidating its pharmacological profile and optimizing its therapeutic applications.

References

Blovacitinib In Vitro Kinase Assay: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase assay profile of Blovacitinib (TUL01101), a potent and selective Janus kinase 1 (JAK1) inhibitor. This document details its inhibitory activity against the JAK family of kinases, offers comprehensive experimental protocols for typical in vitro kinase assays, and visualizes the associated signaling pathway and experimental workflows.

Quantitative Data: this compound Kinase Inhibition Profile

This compound is an orally active and selective inhibitor of JAK1. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. The selectivity of this compound is demonstrated by its varying IC50 values against the four members of the Janus kinase family: JAK1, JAK2, JAK3, and TYK2.

Table 1: this compound IC50 Values for JAK Family Kinases

Kinase TargetIC50 (nM)
JAK13
JAK237
JAK31517
TYK236

Data sourced from MedchemExpress.[1]

As indicated in the table, this compound is most potent against JAK1, with an IC50 value of 3 nM.[1] It exhibits more than 12-fold selectivity for JAK1 over JAK2 and TYK2, and is significantly less active against JAK3.[1] This selectivity profile is crucial for its mechanism of action and potential therapeutic applications, such as in the treatment of rheumatoid arthritis.[1]

Experimental Protocols

The determination of IC50 values for kinase inhibitors like this compound is performed using in vitro kinase assays. Below are detailed methodologies for two common types of assays: a radiometric assay, considered the gold standard, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is a widely used non-radiometric alternative. While the specific assay format used for this compound is not publicly detailed, these protocols represent standard industry practices for generating such data.

Radiometric Kinase Assay (Representative Protocol)

Radiometric assays directly measure the transfer of a radiolabeled phosphate (B84403) group (from [γ-³³P]-ATP) to a substrate peptide by the kinase.

Objective: To determine the concentration of this compound required to inhibit 50% of JAK1 kinase activity.

Materials:

  • Recombinant human JAK1 enzyme

  • Kinase reaction buffer (e.g., 20 mM Tris/HCl pH 7.5, 0.2 mM EDTA, 10 mM MgAcetate)

  • Substrate peptide (e.g., GEEPLYWSFPAKKK)

  • [γ-³³P]-ATP

  • This compound, serially diluted in 100% DMSO

  • Phosphoric acid (0.425% and 0.5%)

  • Methanol

  • Filter paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the JAK1 enzyme, the substrate peptide, and the kinase reaction buffer.

  • Inhibitor Addition: Add a small volume of the serially diluted this compound or DMSO (for the control) to the reaction mixture.

  • Initiation: Start the kinase reaction by adding the Mg/[γ-³³P]-ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes).

  • Termination: Stop the reaction by adding 0.5% phosphoric acid.

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a filter paper. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter paper multiple times with 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP, followed by a final wash with methanol.

  • Detection: After drying, use a scintillation counter to measure the amount of radioactivity on the filter paper for each reaction.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

TR-FRET Kinase Assay (LanthaScreen™, Representative Protocol)

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase, which is then detected by a terbium-labeled antibody that specifically binds to the phosphorylated substrate, leading to a FRET signal.

Objective: To determine the concentration of this compound required to inhibit 50% of JAK1 kinase activity.

Materials:

  • Recombinant human JAK1 enzyme

  • LanthaScreen™ Tb-anti-pY20 antibody

  • Fluorescein-poly-GT substrate

  • Kinase buffer

  • ATP

  • This compound, serially diluted in DMSO

  • EDTA in TR-FRET dilution buffer

  • 384-well assay plate

  • TR-FRET-capable plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of JAK1 enzyme, fluorescein-labeled substrate, and ATP in kinase buffer.

  • Inhibitor Plating: Add serially diluted this compound or DMSO (for controls) to the wells of the 384-well plate.

  • Kinase/Substrate Addition: Add the JAK1 enzyme and fluorescein-labeled substrate mixture to each well.

  • Reaction Initiation and Incubation: Add ATP to each well to start the reaction. Cover the plate and incubate for 1 hour at room temperature.

  • Detection: Stop the kinase reaction and initiate detection by adding a solution of EDTA and Tb-labeled antibody in TR-FRET dilution buffer to each well.

  • Incubation for Detection: Cover the plate and incubate for 30 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium and fluorescein (B123965) wavelengths.

  • Data Analysis: Calculate the TR-FRET emission ratio. The percentage of kinase inhibition is determined based on the reduction in this ratio in the presence of the inhibitor compared to the DMSO control. The IC50 value is derived by plotting the percent inhibition against the logarithm of the this compound concentration.

Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[2][3] this compound exerts its effect by inhibiting JAK1, a key component of this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Activation JAK2 JAK2/TYK2 Receptor->JAK2 JAK1->Receptor 3. Phosphorylation STAT STAT JAK1->STAT 4. STAT Phosphorylation JAK2->Receptor pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Transcription Regulation

Caption: JAK-STAT pathway with this compound inhibition point.

Experimental Workflow for In Vitro Kinase IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor in an in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor_Dilution 1. Prepare serial dilution of this compound Plating 3. Add inhibitor and reagent mix to plate Inhibitor_Dilution->Plating Reagent_Mix 2. Prepare Kinase/ Substrate/Buffer Mix Reagent_Mix->Plating Initiation 4. Initiate reaction with ATP Plating->Initiation Incubation 5. Incubate at room temperature Initiation->Incubation Termination 6. Stop reaction and add detection reagents Incubation->Termination Reading 7. Read plate (e.g., Scintillation, TR-FRET) Termination->Reading Analysis 8. Calculate % inhibition and determine IC50 Reading->Analysis

References

An In-depth Technical Guide to Blovacitinib Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as applied to Blovacitinib, a potent and selective Janus Kinase 1 (JAK1) inhibitor. This document outlines the core principles of CETSA, a detailed experimental protocol for assessing this compound's target engagement in a cellular context, and illustrative data presentation.

Introduction: this compound and Target Engagement

This compound (TUL01101) is an orally active small molecule that selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is crucial for transducing signals from various cytokines and growth factors, playing a significant role in inflammatory and immune responses. The selectivity profile of this compound, with IC50 values of 3 nM, 37 nM, 1517 nM, and 36 nM for JAK1, JAK2, JAK3, and TYK2 respectively, underscores its targeted mechanism of action.[1]

Confirming that a drug candidate like this compound directly binds to its intended intracellular target is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying and quantifying such target engagement within intact cells.[2][3][4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2][3][4][5] When this compound binds to JAK1, the resulting protein-ligand complex is more resistant to thermal denaturation. By subjecting cells to a temperature gradient and quantifying the amount of soluble (non-denatured) JAK1, a thermal melt curve can be generated. A shift in this curve in the presence of this compound provides direct evidence of target engagement.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a primary mechanism for a wide array of cytokines and growth factors to regulate gene expression. The pathway is integral to processes such as hematopoiesis, immune response, and inflammation. This compound exerts its therapeutic effect by inhibiting JAK1 at a critical juncture in this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak1 JAK1 receptor->jak1 Activation jak_other JAK (other) receptor->jak_other stat STAT jak1->stat Phosphorylation This compound This compound This compound->jak1 Inhibition p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene

This compound inhibits the JAK-STAT signaling pathway.

This compound CETSA Experimental Workflow

The following diagram outlines the key steps in performing a Cellular Thermal Shift Assay to determine the target engagement of this compound with JAK1.

CETSA_Workflow start Start: Cell Culture treatment Compound Treatment (this compound vs. Vehicle) start->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble & Aggregated Proteins) lysis->centrifugation supernatant Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant analysis Protein Analysis (e.g., Western Blot for JAK1) supernatant->analysis data Data Analysis (Generate Melt Curves & Determine ΔTm) analysis->data end End: Target Engagement Confirmed data->end

A schematic of the Cellular Thermal Shift Assay workflow.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for conducting a CETSA experiment with this compound. This protocol is a general guideline and may require optimization based on the specific cell line and available reagents.

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing JAK1 (e.g., U937, TF-1).

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in DMSO.

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS)

  • Protease and Phosphatase Inhibitor Cocktails

  • Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary Antibody: Anti-JAK1 antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Loading Control Antibody: (e.g., anti-GAPDH or anti-β-actin).

  • SDS-PAGE Gels and Buffers

  • PVDF Membranes

  • Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • ECL Substrate

  • BCA Protein Assay Kit

Cell Culture and Treatment
  • Culture cells to approximately 80-90% confluency.

  • Harvest the cells and determine the cell density. Resuspend the cells in fresh culture medium to a concentration of 2 x 106 cells/mL.

  • Prepare two sets of cell suspensions. Treat one set with the desired concentration of this compound (e.g., 1 µM) and the other with an equivalent volume of DMSO (vehicle control).

  • Incubate the cells for 1-2 hours at 37°C in a CO2 incubator to allow for compound uptake.

Heat Challenge
  • Aliquot 100 µL of the this compound-treated and vehicle-treated cell suspensions into separate PCR tubes for each temperature point.

  • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 42°C to 68°C in 2°C increments) for 3 minutes.

  • After the heat challenge, cool the tubes to 4°C for 3 minutes.

Cell Lysis and Protein Extraction
  • Lyse the cells by adding an equal volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Alternatively, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

Protein Quantification and Western Blot Analysis
  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-JAK1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody.

Data Presentation and Analysis

The following tables present illustrative quantitative data from a hypothetical this compound CETSA experiment. The thermal shift (ΔTm) is based on typical values observed for kinase inhibitors.

Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This experiment is performed at a single, fixed temperature (e.g., 54°C) with varying concentrations of this compound to determine the EC50 for target engagement.

This compound (nM)% Soluble JAK1 (Normalized)
0 (Vehicle)50.0
155.2
365.8
1080.1
3090.5
10095.3
30098.1
100099.2
Thermal Shift (Melt Curve) Analysis

This experiment determines the melting temperature (Tm) of JAK1 in the presence and absence of a saturating concentration of this compound.

Temperature (°C)% Soluble JAK1 (Vehicle)% Soluble JAK1 (this compound)
42100100
4498.5100
4695.199.8
4888.299.1
5075.397.6
5260.194.2
54 49.8 88.3
5638.580.5
5825.970.1
60 15.251.5
628.939.8
645.128.7
662.818.2
681.510.1
  • Tm (Vehicle): ~54°C

  • Tm (this compound): ~60°C

  • ΔTm: ~+6°C

A positive thermal shift (ΔTm) of approximately 6°C in the presence of this compound indicates a direct and stabilizing interaction with JAK1 within the cellular environment.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for validating the target engagement of small molecule inhibitors like this compound. This technical guide provides a robust framework for designing and executing CETSA experiments to confirm the intracellular binding of this compound to JAK1. The detailed protocol and illustrative data serve as a valuable resource for researchers in drug discovery and development, facilitating the generation of high-quality, reproducible data to support the advancement of novel therapeutic agents.

References

Blovacitinib Pharmacodynamics in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamics of Blovacitinib, a potent and selective Janus kinase 1 (JAK1) inhibitor, as demonstrated in various preclinical animal models. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in the field of immunology and drug development.

Introduction to this compound and its Mechanism of Action

This compound (TUL01101) is an orally active small molecule that selectively inhibits Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a crucial mediator for numerous cytokines and growth factors involved in immune regulation and inflammation.[2][3][4] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][3] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, driving inflammatory responses.[3][5]

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[4] Selective inhibition of JAK1 is a therapeutic strategy for inflammatory diseases, as JAK1 is involved in the signaling of many key pro-inflammatory cytokines.[6][7] this compound's selectivity for JAK1 suggests the potential for therapeutic efficacy with a reduced risk of off-target effects associated with the inhibition of other JAK isoforms, such as the role of JAK2 in hematopoiesis.[6][7]

In Vitro Potency and Selectivity

This compound has demonstrated high potency for JAK1 with significant selectivity over other JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
JAK13
JAK237
JAK31517
TYK236
Data sourced from MedchemExpress.[1]

Pharmacokinetic Profile in Animal Models

The pharmacokinetic properties of this compound have been evaluated in several animal species, demonstrating good oral bioavailability. These parameters are crucial for interpreting the pharmacodynamic outcomes in in vivo studies.

SpeciesDose (p.o.)T1/2 (h)Cmax (nM)Oral Bioavailability (%)
Mice15 mg/kg2.01510538.1
Rats10 mg/kg3.064965121
Dogs5 mg/kg4.492750106.5
Data sourced from MedchemExpress.[1]

In Vivo Pharmacodynamics and Efficacy in Arthritis Models

This compound has shown significant efficacy in rodent models of rheumatoid arthritis, a T-cell mediated inflammatory disease.

In the rat AIA model, oral administration of this compound twice daily for 14 days resulted in the inhibition of rheumatoid arthritis.[1]

Animal ModelDosageDurationOutcome
Rat Adjuvant-Induced Arthritis1-30 mg/kg (p.o., twice daily)14 daysInhibition of rheumatoid arthritis
Data sourced from MedchemExpress.[1]

Efficacy was also demonstrated in collagen-induced arthritis models.[1]

Animal ModelDosageDurationOutcome
Collagen-Induced Arthritis15 mg/kg (p.o., twice daily)14 daysInhibition of rheumatoid arthritis
Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacodynamic studies.

The inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 is typically determined using in vitro kinase assays. These assays involve incubating the recombinant kinase, a substrate peptide, and ATP with varying concentrations of the inhibitor. The phosphorylation of the substrate is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.

To assess the functional activity of this compound in a cellular context, human whole blood is pre-treated with the compound for a specified time (e.g., 1 hour).[1] Subsequently, a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 signaling, or IFN-α for JAK1/TYK2 signaling) is added to stimulate the JAK-STAT pathway.[2][8] The reaction is stopped, and red blood cells are lysed. The remaining white blood cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (pSTAT). The level of pSTAT is quantified using flow cytometry.

  • Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single intradermal injection of Freund's Complete Adjuvant (FCA) at the base of the tail.

  • Treatment: Prophylactic or therapeutic treatment with this compound (e.g., 1-30 mg/kg, p.o., twice daily) or vehicle control is initiated.[1]

  • Assessment: Disease progression is monitored over a period of several weeks by measuring parameters such as paw swelling (using calipers or a plethysmometer), clinical arthritis score (based on erythema and swelling of joints), and body weight. At the end of the study, histological analysis of the joints may be performed to assess inflammation, cartilage destruction, and bone erosion.

  • Induction: Animals are immunized with an emulsion of type II collagen and an adjuvant (e.g., Freund's Complete Adjuvant). A booster immunization is typically given 2-3 weeks after the primary immunization.

  • Treatment: this compound (e.g., 15 mg/kg, p.o., twice daily) or vehicle is administered starting at the onset of clinical signs of arthritis.[1]

Visualizations: Pathways and Workflows

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding This compound This compound This compound->JAK1 Inhibition STAT STAT JAK1->STAT pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 4. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 5. Translocation GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription 6. Regulation

Caption: this compound inhibits the JAK1-STAT signaling pathway.

Arthritis_Model_Workflow start Start: Select Animal Model (e.g., Lewis Rat) induction Day 0: Disease Induction (e.g., FCA Injection) start->induction randomization Group Randomization (Vehicle vs. This compound) induction->randomization treatment Initiate Dosing Regimen (e.g., 15 mg/kg, p.o., BID) randomization->treatment monitoring Monitor Disease Progression: - Paw Volume - Clinical Score - Body Weight treatment->monitoring termination End of Study: (e.g., Day 21) monitoring->termination analysis Data Analysis: - Statistical Comparison - Histopathology of Joints termination->analysis end End analysis->end

Caption: Experimental workflow for a rat adjuvant-induced arthritis model.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level This compound This compound JAK1 JAK1 Enzyme This compound->JAK1 Selectively Binds & Inhibits pSTAT STAT Phosphorylation (pSTAT) JAK1->pSTAT Leads to Decreased Cytokine Pro-inflammatory Cytokine Production pSTAT->Cytokine Results in Reduced Arthritis Arthritis Symptoms (Inflammation, Joint Damage) Cytokine->Arthritis Alleviates

Caption: Logical relationship from molecular inhibition to physiological effect.

Conclusion

The pharmacodynamic profile of this compound in animal models demonstrates its potential as a selective JAK1 inhibitor for the treatment of inflammatory diseases like rheumatoid arthritis. Its in vitro potency and selectivity for JAK1 translate to in vivo efficacy in established preclinical models of arthritis. The data summarized in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for further research and development of this compound as a targeted immunomodulatory agent.

References

Methodological & Application

Blovacitinib Protocol for In Vitro Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Blovacitinib is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various inflammatory and autoimmune diseases.[2][3] this compound exerts its therapeutic effects by blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of downstream inflammatory genes.[2][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to investigate its effects on cellular signaling and function.

Mechanism of Action

This compound selectively inhibits JAK1, a member of the Janus kinase family which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Cytokines and growth factors binding to their receptors initiate the activation of receptor-associated JAKs.[3] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[3] Subsequently, JAKs phosphorylate the STATs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for target genes.[2][3] this compound, by inhibiting JAK1, disrupts this signaling cascade.

Signaling Pathway Diagram

Blovacitinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene Gene Transcription STAT_dimer->Gene Translocation & Activation This compound This compound This compound->JAK1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) pre_treat Pre-treat cells with This compound (1-2 hours) prep_stock->pre_treat prep_cells Seed Cells in 96-well Plate prep_cells->pre_treat stimulate Stimulate with Cytokine (e.g., IL-6, 15-30 min) pre_treat->stimulate cell_viability Cell Viability Assay (MTT, 24-72 hours) pre_treat->cell_viability western_blot Western Blot for p-STAT/Total STAT stimulate->western_blot qpcr qPCR for Gene Expression stimulate->qpcr

References

Application Notes and Protocols for JAK Inhibitor Administration in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available data was found for the specific dosage of blovacitinib in mouse models of arthritis. The following application notes and protocols are based on studies using other well-established JAK inhibitors, such as tofacitinib (B832) and baricitinib (B560044), in similar models. This information is intended to serve as a starting point for researchers to develop and optimize dosing regimens for novel JAK inhibitors like this compound.

Introduction

Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA). By blocking the activity of one or more JAK family members (JAK1, JAK2, JAK3, and TYK2), these inhibitors can modulate the inflammatory response. Mouse models of arthritis, particularly the collagen-induced arthritis (CIA) model, are essential for the preclinical evaluation of the efficacy of such inhibitors. This document provides a summary of dosages for established JAK inhibitors in mouse arthritis models and detailed protocols for inducing arthritis and administering compounds via oral gavage.

Data Presentation: Dosages of JAK Inhibitors in Mouse Arthritis Models

The following table summarizes dosages and administration details for tofacitinib and baricitinib in mouse models of arthritis, which can be used as a reference for designing studies with this compound.

CompoundMouse ModelDosageAdministration RouteDosing ScheduleKey Findings
TofacitinibCollagen-Induced Arthritis (CIA)15 mg/kg/daySubcutaneous osmotic pumpContinuous infusion from day 16 post-immunizationSignificantly mitigated arthritis symptoms.[1]
TofacitinibCollagen-Induced Arthritis (CIA)20 mg/kgIntraperitoneal3 times per week from day 0 to 28Alleviated fibrosis of the skin and lungs.[2]
BaricitinibCollagen-Induced Arthritis (CIA)3 mg/kgOral gavageOnce a day for 21 daysAttenuated the progression of arthritis.[3][4][5]
LW402 (JAK1 inhibitor)Collagen-Induced Arthritis (CIA)10, 30, and 100 mg/kgOral gavageOnce or twice dailyDose-dependent inhibition of disease progression.[6]

Experimental Protocols

Collagen-Induced Arthritis (CIA) Mouse Model Protocol

This protocol describes the induction of arthritis in DBA/1 mice using bovine type II collagen.

Materials:

  • Male DBA/1 mice (8-10 weeks old)[7]

  • Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26G or smaller)

  • Emulsifying needle or device

Procedure:

  • Preparation of Emulsion (Day 0):

    • Prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant.

    • Draw equal volumes of the collagen solution and CFA into two separate syringes connected by an emulsifying needle or a three-way stopcock.

    • Force the contents back and forth between the syringes until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.[7]

  • Booster Immunization (Day 21):

    • Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant.

    • Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.[1]

  • Monitoring of Arthritis:

    • Begin monitoring the mice for signs of arthritis around day 24.

    • Score the severity of arthritis in each paw based on a scale of 0-4, where:

      • 0 = No evidence of erythema or swelling.

      • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

      • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

      • 3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.

      • 4 = Erythema and severe swelling encompassing the ankle, paw, and digits, or ankylosis of the limb.[7]

    • The maximum score per mouse is 16.

Oral Gavage Protocol for Mice

This protocol details the procedure for administering compounds orally to mice.

Materials:

  • Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)

  • Syringes (1 mL or appropriate for the volume to be administered)

  • Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand.

    • Ensure the head is immobilized and the neck is extended to straighten the path to the esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it is of sufficient length to reach the stomach.

    • With the mouse in an upright position, insert the gavage needle into the mouth, slightly to one side.

    • Gently advance the needle along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle, which will facilitate its entry into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition. Never force the needle.

  • Compound Administration:

    • Once the needle is in the correct position, slowly depress the syringe plunger to deliver the compound.

    • The volume administered should generally not exceed 10 mL/kg of body weight.

  • Post-Procedure:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

Visualizations

JAK-STAT Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for CIA Model and Treatment

CIA_Workflow cluster_induction Arthritis Induction Phase cluster_treatment Treatment & Monitoring Phase Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment_Start Treatment Initiation (e.g., Day 22) This compound or Vehicle Day21->Treatment_Start Monitoring Arthritis Scoring (3 times/week) Treatment_Start->Monitoring Monitoring->Monitoring Endpoint Endpoint Analysis (e.g., Day 42) Histology, Cytokine levels Monitoring->Endpoint

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model and treatment.

References

Application Notes and Protocols for Blovacitinib Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the dissolution, storage, and handling of Blovacitinib for both in vitro and in vivo research applications. This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK/STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 429.46 g/mol [1][2]
Molecular Formula C₂₂H₂₅F₂N₅O₂[1][2]
Appearance White to off-white solid[1]
CAS Number 2411222-97-2[1]

This compound Solubility Data

This compound exhibits high solubility in organic solvents like DMSO but is sparingly soluble in aqueous solutions. It is essential to first prepare a concentrated stock solution in an organic solvent before making further dilutions in aqueous media for experiments.

Solvent/Vehicle SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO) ≥ 200 mg/mL (465.70 mM)For in vitro stock solutions. It is highly recommended to use new, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.82 mM)A common vehicle for in vivo studies, resulting in a clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.82 mM)An alternative in vivo formulation that yields a clear solution.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.82 mM)A lipid-based vehicle suitable for oral administration in in vivo experiments.[1]

Experimental Protocols

3.1. Preparation of a 100 mM this compound Stock Solution in DMSO (in vitro)

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.95 mg of this compound.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 100 mM stock solution with 42.95 mg of this compound, add 1 mL of DMSO.

  • Dissolve this compound: Tightly cap the vial and vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can also be applied if necessary.[1] Ensure the solution is clear and free of particulates before use.

  • Storage and Handling:

    • Aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

    • When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in the appropriate cell culture medium or buffer. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.

3.2. Preparation of this compound Formulation for in vivo Administration

This protocol details the preparation of a this compound formulation suitable for oral administration in animal models.

Materials:

  • This compound solid powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • Prepare a Concentrated DMSO Solution: First, dissolve the required amount of this compound in DMSO. For example, to prepare a final formulation at 2.5 mg/mL, you could make a 25 mg/mL solution in DMSO.

  • Add Co-solvents Sequentially: For a final volume of 1 mL, follow these steps in order: a. To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.[1] b. Add 50 µL of Tween-80 to the mixture and mix until uniform.[1] c. Finally, add 450 µL of sterile saline to bring the total volume to 1 mL and mix until a clear solution is formed.[1]

  • Administration and Stability:

    • It is recommended to prepare this working solution fresh on the day of the experiment.[1]

    • If any precipitation occurs, gentle warming and sonication can be used to redissolve the compound.[1]

Visualized Pathways and Workflows

4.1. This compound Mechanism of Action: The JAK/STAT Pathway

This compound is a selective inhibitor of JAK1. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. This compound exerts its effect by blocking the phosphorylation and activation of STAT proteins, thereby modulating the transcription of inflammatory genes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Gene Gene Transcription Dimer->Gene Translocates to Nucleus This compound This compound This compound->JAK1 Inhibits Solution_Preparation_Workflow cluster_invitro In Vitro Stock Preparation cluster_invivo In Vivo Formulation (Example) weigh_vitro 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh_vitro->add_dmso dissolve_vitro 3. Vortex / Sonicate to Dissolve add_dmso->dissolve_vitro aliquot_store 4. Aliquot & Store at -80°C dissolve_vitro->aliquot_store start_vivo 1. Prepare Concentrated Stock in DMSO add_peg 2. Add PEG300 start_vivo->add_peg add_tween 3. Add Tween-80 add_peg->add_tween add_saline 4. Add Saline add_tween->add_saline use_fresh 5. Use Fresh for Dosing add_saline->use_fresh start Start: this compound Powder start->weigh_vitro start->start_vivo

References

Application Notes and Protocols: Stability and Handling of Blovacitinib in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Blovacitinib is a potent, selective, and orally active inhibitor of Janus kinase 1 (JAK1)[1][2]. As a key mediator in the JAK-STAT signaling pathway, JAK1 is integral to the signaling of numerous cytokines involved in inflammation and immune responses[3][4][5]. Consequently, this compound is a valuable tool for research in autoimmune disorders such as rheumatoid arthritis[1][6]. The integrity and concentration of this compound in solution are paramount for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. However, the stability of the compound in DMSO can be affected by storage conditions, handling practices, and the quality of the solvent itself.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound in DMSO to ensure its stability and efficacy for in vitro and in vivo studies.

Mechanism of Action: this compound in the JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their auto-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in immune response and inflammation[4][5]. This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby interrupting this signaling cascade.

Caption: this compound selectively inhibits the phosphorylation of JAK1, blocking the downstream JAK-STAT signaling pathway.

Quantitative Data Summary

Proper preparation and storage are crucial for maintaining the integrity of this compound. The following table summarizes key quantitative data for this compound in DMSO.

ParameterValue & ConditionsSource(s)
Molecular Weight 429.46 g/mol [1][6]
Solubility in DMSO ≥ 200 mg/mL (equivalent to ≥ 465.70 mM)[1][6]
Recommended Storage (Solid) 4°C, sealed, away from moisture and light.[1][6]
Stock Solution Storage -80°C: up to 6 months-20°C: up to 1 month(Store sealed, away from moisture and light)[1]
Key Recommendation Use newly opened, anhydrous DMSO, as the solvent's hygroscopic nature can significantly reduce this compound solubility. Aliquot to avoid repeat freeze-thaw cycles.[1][7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials and Reagents:

  • This compound powder (CAS: 2411222-97-2)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Tare the analytical balance with a sterile vial. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh 42.95 mg.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Secure the cap tightly and vortex the solution vigorously. If dissolution is slow or incomplete, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear[8]. Gentle warming (e.g., to 37°C) can also aid dissolution, but prolonged exposure to heat should be avoided.

  • Verification: Ensure the solution is clear and free of any visible particulates before proceeding to storage.

Protocol 2: Storage and Handling of this compound DMSO Solutions

To maintain the compound's stability and ensure experimental consistency, it is critical to store and handle the DMSO stock solution correctly. The primary goal is to minimize degradation from moisture, light, and repeated freeze-thaw cycles[1][8][9].

Workflow start Start: Prepare Stock Solution (Protocol 1) aliquot Aliquot into single-use, light-protected vials start->aliquot storage_long Long-Term Storage (-80°C for up to 6 months) aliquot->storage_long Recommended storage_short Short-Term Storage (-20°C for up to 1 month) aliquot->storage_short Alternative use Thaw one aliquot completely at room temperature before use storage_long->use storage_short->use end Use immediately in experiment. Do NOT re-freeze. use->end

Caption: Recommended workflow for the proper storage and handling of this compound DMSO stock solutions.

Procedure:

  • Aliquoting: Immediately after preparation, divide the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protected vials. This is the most critical step to prevent degradation from multiple freeze-thaw cycles[1][9].

  • Labeling: Clearly label each aliquot with the compound name, concentration, date, and solvent.

  • Freezing:

    • Long-Term Storage: For storage up to 6 months, place the aliquots in a -80°C freezer[1].

    • Short-Term Storage: For use within one month, aliquots can be stored at -20°C[1].

  • Usage: When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening.

  • Dilution: Prepare aqueous working solutions fresh for each experiment from the thawed DMSO stock. When diluting into aqueous buffers or cell culture media, add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Discard: After use, discard any remaining solution in the thawed aliquot. Do not re-freeze and re-use aliquots.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy Solution or Precipitate Moisture in DMSO: DMSO is highly hygroscopic and absorbed water can drastically reduce the solubility of hydrophobic compounds[1][8].Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle. Store DMSO properly with the cap tightly sealed.
Precipitation upon Dilution Poor Aqueous Solubility: The final concentration of this compound may exceed its solubility limit in the aqueous buffer or cell culture medium.Ensure rapid mixing by adding the DMSO stock to the aqueous solution while vortexing. Consider using a lower final concentration or incorporating a surfactant like Tween-80 for in vivo formulations[1].
Loss of Biological Activity Compound Degradation: Improper storage or repeated freeze-thaw cycles can lead to chemical degradation[7][10].Strictly follow the aliquoting and storage protocol. Use a fresh, single-use aliquot for each experiment. Protect solutions from light.
Inconsistent Results Inaccurate Concentration: This can result from incomplete initial dissolution, degradation over time, or errors in pipetting the viscous DMSO stock.Ensure the compound is fully dissolved during stock preparation. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. Use fresh aliquots to ensure consistent concentration.

References

Application Notes and Protocols: Utilizing Blovacitinib in a Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage and bone destruction, leading to significant disability. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for evaluating novel therapeutic agents.[1] Blovacitinib is a selective Janus kinase (JAK) inhibitor, targeting TYK2 and JAK1, which are key components of cytokine signaling pathways implicated in the pathogenesis of RA. This document provides detailed protocols for utilizing this compound in a CIA model, including methods for disease induction, clinical and histological assessment, and data interpretation.

Mechanism of Action: this compound and the JAK-STAT Signaling Pathway

Janus kinases are intracellular tyrosine kinases that play a crucial role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immunity. The JAK-STAT pathway is a key signaling cascade in the pathogenesis of RA, with cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others contributing to the chronic inflammation observed in the disease.

This compound, as a selective inhibitor of TYK2 and JAK1, blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby ameliorating the inflammatory response in the joints.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAKs JAK1 / TYK2 Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation This compound This compound This compound->JAKs Inhibition pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Nucleus->Gene Inflammation Inflammation Joint Destruction Gene->Inflammation

Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

I. Induction of Collagen-Induced Arthritis (CIA)

The CIA model is a well-established and reproducible model for studying RA.[2][3]

Materials:

  • Male DBA/1 mice, 8-10 weeks old

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

    • Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Monitoring:

    • Begin monitoring mice for signs of arthritis around day 21. The onset of arthritis typically occurs between days 24 and 28.[2]

CIA_Workflow Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Day0->Day21 ArthritisOnset Days 24-28: Onset of Arthritis Day21->ArthritisOnset Treatment Treatment Initiation: This compound or Vehicle ArthritisOnset->Treatment Monitoring Ongoing Monitoring: Clinical Score, Paw Volume Treatment->Monitoring Endpoint Study Endpoint: Histology, Cytokine Analysis Monitoring->Endpoint

Figure 2: Experimental workflow for the collagen-induced arthritis model.
II. This compound Dosing and Administration

  • Dosing Paradigm: this compound can be administered prophylactically (before or at the time of disease onset) or therapeutically (after the establishment of disease).[2]

  • Route of Administration: Oral gavage is a common route for small molecule inhibitors like this compound.

  • Vehicle: A suitable vehicle for this compound should be determined based on its solubility (e.g., 0.5% methylcellulose).

  • Dosage: A dose-ranging study is recommended to determine the optimal therapeutic dose of this compound.

III. Assessment of Arthritis Severity

Clinical signs of arthritis should be assessed 3-4 times per week by a blinded observer. Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.[2]

Scoring Criteria:

  • 0: No evidence of erythema or swelling.

  • 1: Erythema and mild swelling confined to the tarsals or ankle joint.

  • 2: Erythema and mild swelling extending from the ankle to the tarsals.

  • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.

  • 4: Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.

Paw swelling can be quantified by measuring the paw volume using a plethysmometer. Measurements should be taken at regular intervals throughout the study.

IV. Histopathological Analysis

At the end of the study, paws are collected for histological analysis to assess the extent of joint damage.[4][5]

Procedure:

  • Decalcify the paws in a suitable decalcifying solution.

  • Embed the tissue in paraffin (B1166041) and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammation and with Safranin O to assess cartilage integrity.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion on a scale of 0-5 for each parameter.[6]

V. Cytokine Analysis

Serum or plasma samples can be collected to measure the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[7][8][9]

Data Presentation

Disclaimer: The following data is representative of the effects of JAK inhibitors in a collagen-induced arthritis model and is intended for illustrative purposes. Specific data for this compound was not publicly available at the time of this document's creation and should be generated through dedicated preclinical studies.

Table 1: Effect of this compound on Clinical Arthritis Score

Treatment GroupDay 28Day 35Day 42
Vehicle 6.5 ± 0.89.2 ± 1.111.5 ± 1.3
This compound (Low Dose) 4.2 ± 0.66.1 ± 0.97.8 ± 1.0*
This compound (High Dose) 2.1 ± 0.4 3.5 ± 0.54.2 ± 0.6
Positive Control (e.g., Dexamethasone) 1.5 ± 0.32.1 ± 0.4 2.5 ± 0.5
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle.

Table 2: Effect of this compound on Paw Volume

Treatment GroupChange in Paw Volume (mL) - Day 42
Vehicle 0.45 ± 0.05
This compound (Low Dose) 0.28 ± 0.04*
This compound (High Dose) 0.15 ± 0.03
Positive Control (e.g., Dexamethasone) 0.10 ± 0.02
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle.

Table 3: Effect of this compound on Serum Cytokine Levels (pg/mL)

Treatment GroupTNF-αIL-6IL-1β
Vehicle 150.2 ± 15.8250.5 ± 25.180.3 ± 9.2
This compound (Low Dose) 95.6 ± 10.2160.8 ± 18.355.1 ± 6.7*
This compound (High Dose) 50.1 ± 7.5 85.3 ± 10.530.7 ± 4.1
Positive Control (e.g., Dexamethasone) 35.8 ± 5.160.2 ± 8.7 22.4 ± 3.5
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle.

Table 4: Histopathological Scores of Ankle Joints

Treatment GroupInflammation (0-5)Pannus (0-5)Cartilage Damage (0-5)Bone Erosion (0-5)
Vehicle 4.2 ± 0.43.8 ± 0.53.5 ± 0.43.1 ± 0.3
This compound (Low Dose) 2.5 ± 0.32.1 ± 0.32.0 ± 0.31.8 ± 0.2
This compound (High Dose) 1.1 ± 0.2 0.8 ± 0.20.9 ± 0.2 0.7 ± 0.1
Positive Control (e.g., Dexamethasone) 0.5 ± 0.1 0.4 ± 0.10.6 ± 0.1 0.4 ± 0.1
Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to vehicle.

Conclusion

The collagen-induced arthritis model provides a robust platform for evaluating the in vivo efficacy of this compound for the treatment of rheumatoid arthritis. By inhibiting the TYK2/JAK1-mediated signaling pathways, this compound is expected to reduce clinical signs of arthritis, decrease paw swelling, lower the levels of pro-inflammatory cytokines, and protect against joint destruction. The protocols outlined in this document provide a comprehensive guide for researchers to effectively design and execute preclinical studies to investigate the therapeutic potential of this compound.

References

Illuminating Blovacitinib's Journey: In Vivo Imaging of JAK1 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for visualizing and quantifying the target engagement of Blovacitinib, a selective Janus Kinase 1 (JAK1) inhibitor, in living organisms. Understanding the extent and duration of target occupancy in a physiological setting is crucial for optimizing dosing strategies, predicting clinical efficacy, and elucidating the pharmacodynamic properties of this therapeutic candidate.

This compound is a potent and selective, orally active JAK1 inhibitor.[1] It has shown therapeutic potential in preclinical models of rheumatoid arthritis.[1] The primary mechanism of action for this compound is the inhibition of the JAK-STAT signaling pathway, a critical cascade in cytokine signaling that drives inflammatory responses.[2][3][4] By binding to the ATP-binding site of JAK1, this compound prevents the phosphorylation and subsequent activation of STAT proteins, which in turn modulates the transcription of pro-inflammatory genes.[4]

This document outlines state-of-the-art in vivo imaging methodologies, including Positron Emission Tomography (PET) and Fluorescence Imaging, adapted for assessing this compound's engagement with its JAK1 target.

Quantitative Data Summary

While specific in vivo target engagement values for this compound are not yet publicly available, the following table summarizes its in vitro inhibitory potency against the JAK family kinases. This data is essential for designing and interpreting in vivo imaging studies.

Kinase TargetIn Vitro IC50 (nM)Selectivity vs. JAK1
JAK13-
JAK23712.3-fold
TYK23612-fold
JAK31517505.7-fold

Data sourced from MedchemExpress.[1]

Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of this compound inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Activation JAK_other_inactive JAK2/TYK2 (Inactive) Receptor->JAK_other_inactive Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation JAK_other_active JAK2/TYK2 (Active) JAK_other_inactive->JAK_other_active Phosphorylation STAT_inactive STAT (Inactive) STAT_active pSTAT (Active) STAT_inactive->STAT_active JAK1_active->STAT_inactive Phosphorylation JAK_other_active->STAT_inactive Phosphorylation STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation This compound This compound This compound->JAK1_inactive Inhibition Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow: In Vivo Imaging

The diagram below outlines a general experimental workflow for assessing this compound target engagement in a preclinical model using either PET or fluorescence imaging.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing and Imaging cluster_analysis Data Analysis and Interpretation Animal_Model 1. Animal Model Selection (e.g., Arthritis Model) Vehicle_Group 3a. Administer Vehicle (Control Group) Animal_Model->Vehicle_Group Blovacitinib_Group 3b. Administer this compound (Treatment Group) Animal_Model->Blovacitinib_Group Probe_Synthesis 2. Imaging Probe Synthesis (Radiolabeled or Fluorescent this compound analog) Imaging_Probe_Admin 4. Administer Imaging Probe Probe_Synthesis->Imaging_Probe_Admin Vehicle_Group->Imaging_Probe_Admin Blovacitinib_Group->Imaging_Probe_Admin In_Vivo_Imaging 5. In Vivo Imaging (PET or Fluorescence) Imaging_Probe_Admin->In_Vivo_Imaging Image_Reconstruction 6. Image Reconstruction & Quantification In_Vivo_Imaging->Image_Reconstruction Biodistribution 7. Ex Vivo Biodistribution (Optional) In_Vivo_Imaging->Biodistribution Target_Occupancy 8. Target Occupancy Calculation Image_Reconstruction->Target_Occupancy Biodistribution->Target_Occupancy PK_PD_Modeling 9. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Target_Occupancy->PK_PD_Modeling

Caption: Workflow for in vivo imaging of this compound target engagement.

Detailed Methodologies and Protocols

The following are generalized protocols for in vivo imaging of this compound target engagement. These should be adapted and optimized based on the specific experimental goals, animal model, and available imaging instrumentation.

Protocol 1: Positron Emission Tomography (PET) Imaging

PET imaging offers high sensitivity and quantitative assessment of target engagement in deep tissues. This protocol assumes the availability of a radiolabeled this compound analog (e.g., with 11C or 18F).

1. Materials and Reagents:

  • This compound (for pre-treatment)

  • Radiolabeled this compound analog (e.g., [11C]this compound or a suitable JAK1-selective PET ligand)

  • Animal model (e.g., mice or rats with an induced inflammatory condition, such as collagen-induced arthritis)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline or other appropriate vehicle for drug administration

2. Experimental Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Induce the disease model (e.g., arthritis) according to established protocols.

    • On the day of imaging, fast the animals for 4-6 hours to reduce background signal.

  • Dosing:

    • Divide animals into at least two groups: a vehicle control group and a this compound treatment group.

    • Administer this compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage) at a predetermined time before imaging. The pre-treatment time should be based on the known pharmacokinetics of this compound to ensure peak plasma and tissue concentrations during imaging.[1]

  • Radiotracer Administration:

    • Anesthetize the animals using isoflurane.

    • Position the animal on the scanner bed.

    • Administer a known amount of the radiolabeled this compound analog via tail vein injection.

  • PET/CT Imaging:

    • Perform a dynamic PET scan for 60-90 minutes immediately following radiotracer injection.

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the target tissues (e.g., inflamed joints) and reference tissues (e.g., muscle) using the co-registered CT images.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or distribution volume (VT) to quantify radiotracer uptake.

    • Target occupancy can be calculated using the following formula: Occupancy (%) = [1 - (SUV_treatment / SUV_vehicle)] * 100

  • Ex Vivo Biodistribution (Optional but Recommended):

    • At the end of the imaging session, euthanize the animals.

    • Collect blood and tissues of interest.

    • Measure the radioactivity in each sample using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) to confirm the imaging data.

Protocol 2: Fluorescence Imaging

Fluorescence imaging provides a higher throughput and more accessible method for preclinical studies, particularly for subcutaneous or shallow tissue targets. This protocol requires a fluorescently labeled this compound analog.

1. Materials and Reagents:

  • This compound (for pre-treatment)

  • Fluorescently labeled this compound analog (e.g., conjugated to a near-infrared dye)

  • Animal model (as described in the PET protocol)

  • Anesthesia (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS)

  • Vehicle for drug administration

2. Experimental Procedure:

  • Animal and Dosing Preparation:

    • Follow the same animal preparation and dosing procedures as outlined in the PET protocol.

  • Fluorescent Probe Administration:

    • Anesthetize the animals.

    • Administer the fluorescently labeled this compound analog via tail vein injection.

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire fluorescence images at multiple time points post-injection to determine the optimal imaging window.

    • Use appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Draw ROIs over the target tissues and background regions.

    • Quantify the fluorescence intensity (e.g., in radiant efficiency).

    • Calculate target-to-background ratios.

    • Target engagement can be inferred from the reduction in fluorescence signal in the treatment group compared to the vehicle group.

3. Considerations for Both Protocols:

  • Probe Development: The successful application of these protocols is contingent on the development of a suitable imaging probe (radiolabeled or fluorescent) that retains high affinity and selectivity for JAK1 and possesses favorable pharmacokinetic properties for imaging.

  • Dose Selection: The doses of this compound used for pre-treatment should be carefully selected to cover a range that is expected to result in varying levels of target occupancy, from sub-therapeutic to full saturation.

  • Animal Models: The choice of animal model is critical and should be relevant to the intended clinical indication of this compound.

  • Pharmacokinetics: A thorough understanding of the pharmacokinetic profile of both this compound and the imaging probe is essential for designing the study and interpreting the results.[1]

These application notes and protocols provide a framework for the in vivo imaging of this compound target engagement. Rigorous implementation and optimization of these methods will yield valuable insights into the pharmacodynamics of this promising JAK1 inhibitor, ultimately facilitating its clinical development.

References

Troubleshooting & Optimization

Blovacitinib Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with Blovacitinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in aqueous buffers. What should I do?

A1: this compound, like many kinase inhibitors, has low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. The standard procedure is to first prepare a high-concentration stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO).[1] this compound is reported to be soluble in DMSO at concentrations of ≥ 200 mg/mL.[1][2] When preparing the stock solution, ensure you are using anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.

  • Reduce DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible (ideally below 0.5%) to avoid solvent effects on your experiment.

  • Use Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help maintain this compound in solution.

  • Incorporate Co-solvents: For some assays, the inclusion of a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may improve solubility.

  • Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and aid in dissolution.[1]

  • pH Adjustment: The solubility of this compound may be pH-dependent. If your experimental conditions allow, testing a range of pH values for your aqueous buffer may help identify a pH at which this compound is more soluble.

Q3: I need to prepare this compound for in vivo oral administration in animal models. What formulation should I use?

A3: Several formulations have been successfully used for oral administration of this compound in preclinical studies.[1] These formulations are designed to improve the oral bioavailability of this poorly soluble compound. It is crucial to prepare these formulations fresh daily and observe for any signs of precipitation before administration. Heating and/or sonication can be used to aid dissolution if precipitation occurs during preparation.[1]

Q4: How should I store my solid this compound and stock solutions to ensure stability?

A4: Proper storage is critical to prevent degradation.

  • Solid Compound: Store solid this compound at 4°C, sealed from moisture and light.[1]

  • Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

Quantitative Data Summary

Due to the proprietary nature of this compound, extensive public data on its solubility in various solvents is limited. The following tables summarize the available information and provide a template for organizing experimentally determined data.

Table 1: this compound Solubility in Common Solvents

SolventSolubility
DMSO≥ 200 mg/mL (≥ 465.70 mM)[1][2]
EthanolData not publicly available
MethanolData not publicly available
AcetonitrileData not publicly available
WaterPoorly soluble
PBS (pH 7.4)Poorly soluble

Table 2: Formulations for In Vivo Oral Administration

Formulation ComponentsAchieved Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (≥ 5.82 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (≥ 5.82 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (≥ 5.82 mM)[1]

Table 3: this compound Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₅F₂N₅O₂[3][4]
Molecular Weight429.46 g/mol [3][4]
XLogP3 (Computed)2.2[3]
pKaData not publicly available

Experimental Protocols

The following are generalized protocols for determining the kinetic and thermodynamic solubility of this compound. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Kinetic Solubility Assay

This assay is a high-throughput method to determine the solubility of a compound that is first dissolved in an organic solvent.

Methodology:

  • Prepare a Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Plates: In a 96-well plate, add the appropriate volume of your aqueous buffer (e.g., PBS, pH 7.4).

  • Add Compound: Add a small volume of the this compound DMSO stock solution to the wells containing the aqueous buffer. The final DMSO concentration should be kept below 1%.

  • Incubate: Shake the plate at room temperature for 1-2 hours.

  • Analysis: Analyze the samples. Common methods include:

    • Nephelometry: Measures light scattering from undissolved particles.

    • Direct UV/LC-MS: Filter the samples to remove precipitate and quantify the concentration of the soluble compound in the filtrate using UV-Vis spectroscopy or LC-MS.

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is considered the "gold standard."

Methodology:

  • Add Excess Compound: Add an excess amount of solid this compound to a vial containing the aqueous buffer of interest (e.g., buffers at various pH values).

  • Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for complete separation.

  • Quantify Concentration: Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC or LC-MS.

Visualizations

This compound and the JAK-STAT Signaling Pathway

This compound is a selective inhibitor of Janus Kinase 1 (JAK1). The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor leads to the activation of JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene transcription. This compound prevents the phosphorylation and activation of STATs by inhibiting JAK1 activity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK1 Activation STAT STAT JAK1->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Target Gene Transcription pSTAT->Gene 5. Nuclear Translocation This compound This compound This compound->JAK1 Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues when preparing this compound solutions for in vitro experiments.

Troubleshooting_Workflow Start Start: Precipitation Observed During Aqueous Dilution Decision1 Is final concentration experimentally flexible? Start->Decision1 Action1 Lower the final This compound concentration Decision1->Action1 Yes Decision2 Does your assay tolerate surfactants/co-solvents? Decision1->Decision2 No End Solution Optimized Action1->End Action2 Add low % of Tween-80 or PEG to buffer Decision2->Action2 Yes Decision3 Is the buffer pH adjustable? Decision2->Decision3 No Action2->End Action3 Test a range of buffer pH values Decision3->Action3 Yes Action4 Use brief sonication after dilution Decision3->Action4 No Action3->End Action4->End

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Optimizing Blovacitinib concentration for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Blovacitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TUL01101) is a potent and selective inhibitor of Janus Kinase 1 (JAK1).[1] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases that play a critical role in cytokine signaling.[2][3] This signaling occurs through the JAK-STAT pathway. When a cytokine binds to its receptor, associated JAKs are activated and phosphorylate each other.[2] These activated JAKs then create docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in immune responses and inflammation.[2][4] this compound exerts its effect by competing with ATP for the binding site in the kinase domain of JAK1, thereby preventing the phosphorylation and activation of STATs and blocking the downstream signaling cascade.[1][3]

Q2: What are the IC50 values for this compound against the different JAK family members?

The inhibitory potency of this compound varies across the JAK family, demonstrating its selectivity for JAK1. The reported half-maximal inhibitory concentration (IC50) values from biochemical assays are summarized below.

KinaseIC50 (nM)
JAK13
JAK237
TYK236
JAK31517
Data sourced from MedchemExpress.[1]

Q3: How should I prepare a stock solution of this compound?

This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them sealed away from moisture and light at -20°C for up to one month or -80°C for up to six months.[1] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) to prevent solvent-induced artifacts.[7]

Q4: What concentration of this compound should I use in my cell-based assay?

The optimal concentration of this compound depends on the cell type, the specific assay, and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the effective concentration range for your system.

  • Starting Point: For initial experiments, a common practice is to start with a concentration range that is 100- to 1000-fold higher than the biochemical IC50 value for the primary target (JAK1). A good starting range would be from 10 nM to 10 µM.

  • Dose-Response Curve: To determine the IC50 value in your cellular system, use a serial dilution of this compound. A 10-point, 1:3 dilution series starting from a high concentration (e.g., 30-40 µM) is a standard approach.[8]

  • Assay-Specific Considerations:

    • Phosphorylation Inhibition: Assays measuring STAT phosphorylation may require lower concentrations and shorter incubation times (e.g., 30 minutes to a few hours) compared to long-term viability assays.[1][9]

    • Cell Viability/Proliferation: These assays typically involve longer incubation periods (e.g., 24, 48, or 72 hours), and the IC50 can be time-dependent.[10]

Q5: Why is my IC50 value from a cell-based assay much higher than the published biochemical IC50?

This is a common and expected observation when transitioning from a biochemical (enzyme) assay to a cell-based assay.[11] Several factors contribute to this discrepancy:

  • High Intracellular ATP: The concentration of ATP within a cell (millimolar range) is significantly higher than that used in most biochemical assays (micromolar range). Since this compound is an ATP-competitive inhibitor, more of the compound is required to effectively compete with the high levels of cellular ATP.[12]

  • Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target. Factors like poor membrane permeability or active removal by efflux pumps can lower the effective intracellular concentration of the inhibitor.

  • Protein Binding: this compound may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free fraction available to inhibit JAK1.

  • Off-Target Effects: In a complex cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just the primary kinase of interest.[12]

Q6: How can I confirm that this compound is inhibiting the JAK-STAT pathway in my cells?

The most direct way to confirm target engagement is to measure the phosphorylation status of STAT proteins downstream of JAK1 activation.

  • Western Blotting: Pre-treat your cells with varying concentrations of this compound, then stimulate them with a relevant cytokine (e.g., IL-6, IFNγ) to activate the JAK-STAT pathway. You can then lyse the cells and perform a Western blot using antibodies specific for phosphorylated STATs (e.g., pSTAT1, pSTAT3) and total STATs as a loading control.[9] A dose-dependent decrease in the pSTAT signal would confirm inhibition.

  • Phospho-Flow Cytometry: This method offers a higher-throughput alternative to Western blotting and allows for single-cell analysis. Similar to the Western blot protocol, cells are treated and stimulated, then fixed, permeabilized, and stained with fluorescently-labeled antibodies against pSTAT proteins.[13]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents (medium, compound, etc.) to dispense across the plate for better consistency.[12]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[12] Avoid using these wells for critical measurements or, if necessary, ensure plates are properly sealed and incubated in a humidified chamber.
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously, especially for time-sensitive assays.[12]
Compound Precipitation Visually inspect the wells after adding the compound to the medium. If precipitation is observed, you may need to lower the top concentration, revise the dilution scheme, or add a small amount of a solubilizing agent (while ensuring it doesn't affect the cells).[12]

Issue 2: No or Low Inhibitor Activity Observed in Cells

Potential CauseTroubleshooting Steps
Compound Concentration Too Low The required cellular concentration can be much higher than the biochemical IC50.[11] Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 50 µM).
Compound Instability/Degradation Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.
Insufficient Stimulation The inhibitory effect on STAT phosphorylation will only be visible if the pathway is robustly activated. Optimize the concentration of the cytokine/ligand used for stimulation and the stimulation time.
Cell Line Insensitivity The target pathway may not be active or critical for survival/proliferation in the chosen cell line. Confirm that the cell line expresses the relevant cytokine receptors and that the JAK-STAT pathway is functional.
Incorrect Assay Endpoint The chosen assay may not be suitable for detecting the effects of JAK1 inhibition. For example, if the primary effect is cytostatic rather than cytotoxic, a viability assay measuring metabolic activity might not show a strong signal. Consider using a proliferation assay (e.g., measuring DNA synthesis or cell counting) instead.[14]

Issue 3: Observed Cytotoxicity at High Concentrations

Potential CauseTroubleshooting Steps
On-Target Toxicity Inhibition of JAK1 may be detrimental to the survival of your specific cell line, especially if it relies on JAK1-mediated signals for survival. This is a valid biological result.
Off-Target Effects At high concentrations, this compound may inhibit other kinases or cellular targets, leading to toxicity.[12] This is a common issue with kinase inhibitors. Try to work within a concentration range that provides selective inhibition of pSTATs without significant cell death.
DMSO Toxicity Ensure the final concentration of the DMSO solvent is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without the compound) to assess solvent toxicity.[7]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Stock Solution (10 mM): Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, to a 5 mg vial of this compound (MW: 429.53 g/mol ), add 1.164 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term storage (up to 6 months).[1]

  • Working Solutions: For a typical experiment, perform serial dilutions from your stock solution. First, create an intermediate dilution of the stock in cell culture medium. Then, perform a serial dilution series in the final assay plate. For example, to make a 10 µM top concentration in a final assay volume of 100 µL, you could add 1 µL of a 1 mM intermediate stock.

Protocol 2: Western Blot for Phospho-STAT3 Inhibition
  • Cell Seeding: Seed cells (e.g., PBMCs, B-cells, or a relevant cancer cell line) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and recover overnight.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.

  • Inhibitor Treatment: Pre-treat the cells by adding this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a DMSO-only vehicle control.

  • Cytokine Stimulation: Stimulate the cells by adding a pre-determined optimal concentration of a relevant cytokine (e.g., IL-6 at 20 ng/mL) for a short duration (e.g., 15-30 minutes).[9]

  • Cell Lysis: Immediately aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and/or a housekeeping protein like β-Actin.[9]

Protocol 3: Cell Viability Assay (MTS/CellTiter-Glo)
  • Cell Seeding: Seed cells in a 96-well clear-bottom plate at a pre-determined optimal density. The density should allow for logarithmic growth throughout the duration of the assay.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include wells for "no-cell" (medium only) background control and "vehicle-only" (DMSO) control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).[8]

  • Reagent Addition:

    • For MTS: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • For CellTiter-Glo: Allow the plate and the CellTiter-Glo reagent to equilibrate to room temperature. Add the reagent to each well (typically in a volume equal to the culture medium volume).[8]

  • Signal Measurement:

    • MTS: Measure the absorbance at 490 nm using a microplate reader.

    • CellTiter-Glo: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then let the plate sit for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.[8]

  • Data Analysis: Subtract the background (no-cell control) from all measurements. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability versus the log of the this compound concentration and use a non-linear regression (four-parameter logistic) model to calculate the IC50 value.

JAK_STAT_Pathway Fig 1. This compound inhibits the JAK-STAT signaling pathway. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_a JAK1 Receptor->JAK1_a 2. Activation JAK1_b JAK1 Receptor->JAK1_b STAT_a STAT JAK1_a->STAT_a 3. Phosphorylation STAT_b STAT JAK1_b->STAT_b 3. Phosphorylation STAT_a->STAT_b 4. Dimerization p1 STAT_b->p1 This compound This compound This compound->JAK1_a Inhibition Transcription Gene Transcription p1->Transcription 5. Translocation

Caption: Fig 1. This compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow start Start: Define Cell Model & Endpoint prep Prepare this compound Stock (10 mM in DMSO) start->prep dose_response 1. Broad Dose-Response Assay (e.g., 10 nM - 30 µM) prep->dose_response viability_assay Cell Viability Assay (e.g., MTS, 72h) dose_response->viability_assay evaluate_ic50 Evaluate Cellular IC50 & Cytotoxicity viability_assay->evaluate_ic50 decision Is IC50 in desired range? evaluate_ic50->decision decision->start No, Re-evaluate pstat_assay 2. Target Engagement Assay (pSTAT Western Blot / Flow) decision->pstat_assay Yes confirm_inhibition Confirm dose-dependent pSTAT inhibition pstat_assay->confirm_inhibition optimize Optimize Concentration (Select non-toxic, on-target range) confirm_inhibition->optimize downstream 3. Downstream Functional Assays optimize->downstream finish End: Proceed with Optimized Concentration downstream->finish

Caption: Fig 2. Workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem: No/Low Inhibitor Activity q1 Is pSTAT pathway robustly activated in control cells? start->q1 a1_no Action: Optimize cytokine stimulation (dose/time) q1->a1_no No q2 Is this compound concentration range appropriate? q1->q2 Yes a2_no Action: Test higher concentrations (e.g., up to 50 µM) q2->a2_no No q3 Is the compound soluble in the final assay medium? q2->q3 Yes a3_no Action: Check for precipitation. Reformulate dilution scheme. q3->a3_no No q4 Are stock solutions fresh and stored correctly? q3->q4 Yes a4_no Action: Prepare fresh stock solution. Aliquot to avoid freeze-thaw. q4->a4_no No end Potential Issue: Cell line insensitivity or assay endpoint mismatch. q4->end Yes

Caption: Fig 3. Troubleshooting guide for low this compound activity.

References

Blovacitinib Technical Support Center: Investigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with blovacitinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you investigate and understand the potential in vitro off-target effects of this Janus kinase (JAK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the known in vitro selectivity of this compound against the JAK family kinases?

A1: this compound is a potent JAK1 inhibitor with demonstrated selectivity against other members of the JAK family. Its inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), shows a clear preference for JAK1. The compound is significantly less active against JAK3, indicating a high degree of selectivity within the JAK family.

Data Presentation: this compound IC50 Values for JAK Family Kinases

KinaseIC50 (nM)Intended Target ClassSelectivity over JAK1
JAK1 3Yes1x
JAK2 37Yes~12x less potent
TYK2 36Yes12x less potent
JAK3 1517Yes~506x less potent

Data sourced from MedchemExpress[1].

Q2: My experiment shows a cellular phenotype that isn't explained by JAK1 inhibition alone. Could this be due to an off-target effect?

A2: Yes, an unexpected biological response could indicate an off-target effect, especially at higher concentrations of the inhibitor. While this compound is selective for JAK1, like most kinase inhibitors, it may interact with other kinases or proteins at concentrations significantly above its JAK1 IC50[2][3]. It is crucial to correlate the concentration used in your assay with the known IC50 values for both on-target and potential off-target kinases. If the phenotype occurs at concentrations where this compound inhibits JAK2 or TYK2, the effect may be due to inhibition of those kinases. To investigate interactions with kinases outside the JAK family, a broader kinase profiling screen is recommended.

Troubleshooting_Unexpected_Phenotype start Unexpected cellular phenotype observed conc_check Is the this compound concentration significantly higher than the JAK1 IC50 (~3 nM)? start->conc_check off_target Consider potential off-target effects conc_check->off_target Yes on_target Phenotype is likely related to on-target JAK1 inhibition conc_check->on_target No profiling Action: Perform broad in vitro kinase profiling screen off_target->profiling data_analysis Action: Analyze data to identify novel off-target kinases profiling->data_analysis

Troubleshooting logic for unexpected experimental outcomes.

Q3: What experimental methods can be used to identify this compound's off-target effects?

A3: A multi-step approach is recommended to comprehensively identify off-target effects in vitro.

  • In Vitro Kinase Profiling: This is the most direct method. Screen this compound against a large panel of purified, recombinant kinases (often covering a significant portion of the human kinome) at a fixed concentration (e.g., 1 µM)[4]. Hits from this initial screen should be followed up with full dose-response curves to determine IC50 values.

  • Cell-Based Phosphorylation Assays: These assays measure the phosphorylation status of specific kinase substrates within intact cells[5]. This helps confirm if an interaction observed in a biochemical assay is relevant in a cellular context.

  • Chemical Proteomics: Unbiased approaches, such as drug-affinity purification followed by mass spectrometry, can identify proteins from a cell lysate that physically associate with this compound[2].

Troubleshooting Guides & Experimental Protocols

Guide: Interpreting Kinase Profiling Data

If your kinase profiling screen reveals that this compound inhibits an unexpected kinase, follow these steps:

  • Confirm the Result: Repeat the experiment to rule out artifacts.

  • Determine the IC50: Perform a dose-response experiment to quantify the potency of the interaction. An IC50 value significantly higher than that for JAK1 suggests a weaker interaction that may only be relevant at high experimental concentrations[6].

  • Assess Cellular Activity: Use a cell-based assay to determine if this compound can engage and inhibit the putative off-target in living cells[5]. The compound must be cell-permeable and able to inhibit the kinase in the presence of physiological ATP concentrations.

Protocol: General In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol provides a framework for measuring the inhibitory activity of this compound against a purified kinase in vitro.

Objective: To determine the IC50 of this compound for a specific on-target or off-target kinase.

Materials:

  • Purified, active recombinant kinase

  • Kinase-specific substrate peptide

  • This compound (serial dilutions prepared in appropriate solvent, e.g., DMSO)

  • ATP (at or near the Km for the specific kinase)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and plate reader with luminescence detection

Methodology:

Experimental_Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, This compound dilutions) dispense 2. Dispense this compound and Kinase to Plate prep->dispense incubate1 3. Pre-incubation (e.g., 15 min at RT) dispense->incubate1 initiate 4. Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate incubate2 5. Kinase Reaction (e.g., 60 min at RT) initiate->incubate2 stop 6. Stop Reaction (Add ADP-Glo™ Reagent) incubate2->stop develop 7. Develop Signal (Add Kinase Detection Reagent) stop->develop read 8. Read Luminescence develop->read analyze 9. Analyze Data (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) read->analyze

Experimental workflow for off-target kinase profiling.
  • Reagent Preparation: Prepare serial dilutions of this compound. A typical starting point for a dose-response curve would be a top concentration of 10-30 µM, followed by 10-12 half-log or third-log dilutions.

  • Assay Setup: In a 384-well plate, add the kinase solution to each well. Then, add the this compound dilutions. Include "no inhibitor" (vehicle control) and "no kinase" (background) controls.

  • Compound Incubation: Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. After incubation, add the Kinase Detection Reagent to convert the remaining ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no kinase (100% inhibition) controls.

    • Calculate the percent inhibition for each this compound concentration.

    • Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Relevant Signaling Pathway

This compound's primary targets are JAK family kinases, which are crucial components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors to the nucleus to regulate gene transcription involved in immunity and inflammation[7][8]. Understanding this pathway is essential for interpreting both on-target and potential off-target effects.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK (JAK1, JAK2, TYK2, JAK3) receptor->jak Activates stat STAT jak->stat Phosphorylates p_stat p-STAT dimer p-STAT Dimer p_stat->dimer Dimerizes gene Gene Transcription (Inflammation, Immunity) dimer->gene Translocates to Nucleus & Activates cytokine Cytokine cytokine->receptor Binds This compound This compound This compound->jak Inhibits

Simplified diagram of the JAK-STAT signaling pathway.

References

Troubleshooting inconsistent Blovacitinib results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in experimental results obtained using Blovacitinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TUL01101) is an orally active and selective inhibitor of Janus kinase 1 (JAK1).[1] Its mechanism of action involves competing with ATP for the catalytic binding site of JAK1, which in turn disrupts the cytokine-induced activation of the JAK-STAT signaling pathway. This inhibition leads to a reduction in the release of pro-inflammatory cytokines. While highly selective for JAK1, this compound also shows some activity against other JAK family members at different concentrations.[1]

Q2: What are the reported IC50 values for this compound against different JAK kinases?

A2: The half-maximal inhibitory concentration (IC50) values for this compound are crucial for understanding its selectivity. The reported values are summarized in the table below.

KinaseIC50 (nM)
JAK13
JAK237
JAK31517
TYK236
Data sourced from MedchemExpress.[1]

Q3: What are some potential causes of inconsistent results in kinase assays using this compound?

A3: Inconsistent results in kinase assays can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors.[2] Specific to kinase inhibitors like this compound, common issues include variability in ATP concentration, the conformational state of the kinase, and potential off-target effects.[2]

Q4: Can this compound interfere with my assay technology?

A4: It is possible for any small molecule, including this compound, to interfere with assay components. For instance, in fluorescence-based assays, a compound might exhibit inherent fluorescence or cause quenching, leading to false readings.[2] To rule this out, it is essential to run control experiments, such as performing the assay in the absence of the kinase enzyme but with all other components, including this compound.[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability across replicate wells is a common problem that can obscure the true effect of this compound.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to ensure uniformity.[2]
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells if possible. If they must be used, ensure proper plate sealing and consistent incubation conditions.[2]
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[2]
Compound Precipitation Visually inspect for any precipitation of this compound in your assay buffer. Determine the solubility of this compound under your final assay conditions. Ensure the compound remains stable in the buffer throughout the experiment.[2]

Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration.

Potential Cause Troubleshooting Step
Variable Enzyme Activity The activity of the kinase can degrade over time. Use fresh enzyme preparations or aliquots that have not been subjected to multiple freeze-thaw cycles. It is mandatory to determine the initial velocity region by testing different enzyme concentrations to ensure subsequent kinetic parameters are accurate.[3]
ATP Concentration In vitro assays are often conducted at ATP concentrations much lower than physiological levels, which can enhance inhibitor potency. An inhibitor that appears potent in a low-ATP assay may be less effective in a cellular environment with high ATP levels.[2][3] For comparability, it is recommended to test inhibitors at an ATP concentration equal to the Km(ATP) for the specific enzyme.[3]
Inhibitor Conformation Some inhibitors only bind to specific conformational states (active or inactive) of a kinase. The conformational state of the kinase in a cell-based assay might differ from that of the recombinant enzyme used in an in vitro assay.[2]

Issue 3: Discrepancy Between In Vitro and In Vivo Results

Observing a potent effect of this compound in an in vitro kinase assay that does not translate to in vivo models is a common challenge.

Potential Cause Troubleshooting Step
Compound Solubility and Stability Ensure this compound is properly dissolved for in vivo administration. Refer to the recommended dissolution protocols. For in vivo experiments, it is best to prepare fresh solutions daily.[1]
Pharmacokinetics The bioavailability, half-life (T1/2), and maximum concentration (Cmax) of this compound can vary between species.[1] Consider these pharmacokinetic parameters when designing in vivo studies.
Off-Target Effects In a cellular or whole-organism context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.[2][4]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound. Specific conditions may need to be optimized for the particular kinase and substrate being used.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare the kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a solution of the kinase substrate and ATP.

  • Assay Procedure:

    • Add the kinase buffer to the wells of a microplate.

    • Add serial dilutions of the this compound stock solution (and a DMSO control).

    • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the plate at the optimal temperature for the specified reaction time.

    • Stop the reaction (e.g., by adding a stop solution like EDTA).

    • Detect the kinase activity using an appropriate method (e.g., radiometric, fluorescence, or luminescence-based).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis.

In Vivo Dissolution Protocol for this compound

For oral administration in animal models, this compound can be prepared as follows:

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following co-solvents, ensuring each is fully mixed before adding the next:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • The final concentration of DMSO should be 10%.[1]

  • This should result in a clear solution with a solubility of at least 2.5 mg/mL (5.82 mM).[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Visualizations

Blovacitinib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_i JAK1 (Inactive) Receptor->JAK1_i 2. Receptor Dimerization & JAK Activation JAK1_a JAK1 (Active) STAT_i STAT (Inactive) JAK1_a->STAT_i 3. STAT Phosphorylation JAK1_i->JAK1_a STAT_a STAT (Active/Dimerized) STAT_i->STAT_a Gene Gene Transcription (Inflammation) STAT_a->Gene 4. Dimerization, Translocation & Gene Activation This compound This compound This compound->JAK1_a Inhibition

Caption: Inhibition of the JAK1-STAT signaling pathway by this compound.

Blovacitinib_Experimental_Workflow General In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Blov Prepare this compound Stock Solution (DMSO) Serial_Dilution Perform Serial Dilution of this compound Prep_Blov->Serial_Dilution Prep_Reagents Prepare Assay Reagents (Buffer, Kinase, Substrate, ATP) Add_Kinase Add Kinase Enzyme Prep_Reagents->Add_Kinase Serial_Dilution->Add_Kinase Add_Sub_ATP Initiate Reaction (Add Substrate & ATP) Add_Kinase->Add_Sub_ATP Incubate Incubate Add_Sub_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal Stop_Reaction->Detect_Signal Calc_Inhibition Calculate % Inhibition Detect_Signal->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: A typical workflow for determining the IC50 of this compound in vitro.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent this compound Results Start Inconsistent Results with this compound Check_Assay_Controls Review Assay Controls (Positive/Negative) Start->Check_Assay_Controls Check_Experimental_Technique Examine Experimental Technique (Pipetting, Incubation) Check_Assay_Controls->Check_Experimental_Technique Controls OK Optimize_Assay Optimize Assay Parameters (ATP Conc., Enzyme Conc.) Check_Assay_Controls->Optimize_Assay Controls Failed Check_Reagents Verify Reagent Quality & Stability (Kinase, ATP) Check_Experimental_Technique->Check_Reagents Technique OK Refine_Technique Refine Experimental Technique Check_Experimental_Technique->Refine_Technique Inconsistent Check_Compound Investigate this compound (Solubility, Purity) Check_Reagents->Check_Compound Reagents OK New_Reagents Prepare/Order New Reagents Check_Reagents->New_Reagents Degraded Check_Compound->Optimize_Assay Compound OK New_Compound Validate this compound Stock Check_Compound->New_Compound Suspect Resolved Results Consistent Optimize_Assay->Resolved Refine_Technique->Resolved New_Reagents->Resolved New_Compound->Resolved

Caption: A logical approach to troubleshooting inconsistent this compound results.

References

Blovacitinib Dose-Response Curve Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Blovacitinib dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TUL01101) is a potent and selective, orally active inhibitor of Janus Kinase 1 (JAK1).[1] Its mechanism of action is through the inhibition of the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses. By selectively targeting JAK1, this compound aims to provide therapeutic benefits while minimizing off-target effects associated with the inhibition of other JAK isoforms.

Q2: What are the typical in vitro IC50 values for this compound against the JAK family kinases?

A2: this compound demonstrates high selectivity for JAK1. The reported half-maximal inhibitory concentrations (IC50) are 3 nM for JAK1, 37 nM for JAK2, 1517 nM for JAK3, and 36 nM for TYK2.[1]

Q3: What is the most common in vitro assay to determine the cellular potency (EC50) of this compound?

A3: The most common method is a cell-based assay that measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins (pSTAT). For a selective JAK1 inhibitor like this compound, assessing the inhibition of IL-6-induced pSTAT3 or IFN-α-induced pSTAT1 are common approaches.

Q4: What are some key considerations before starting a dose-response experiment with this compound?

A4: Before initiating your experiment, it is crucial to:

  • Select an appropriate cell line: Choose a cell line that expresses the target JAK1-dependent cytokine receptor and shows a robust STAT phosphorylation response upon stimulation.

  • Optimize cytokine concentration: Determine the EC80 (the concentration that gives 80% of the maximal response) for your chosen cytokine to ensure a sufficient dynamic range for measuring inhibition.

  • Prepare fresh this compound dilutions: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. Serial dilutions should be freshly prepared for each experiment to avoid degradation.

  • Control for solvent effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Inaccurate pipetting, especially with small volumes.2. Inconsistent cell seeding density.3. Edge effects in the microplate due to evaporation.1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents.2. Use a cell counter to ensure consistent cell numbers in each well.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
No or weak dose-response curve 1. This compound inactivity due to improper storage or handling.2. Low cytokine stimulation.3. Cell line is not responsive.4. Incorrect timing of inhibitor pre-incubation or cytokine stimulation.1. Prepare fresh this compound stock solutions. Aliquot and store at -80°C to avoid freeze-thaw cycles.2. Confirm the activity of your cytokine and optimize its concentration (aim for EC80).3. Verify the expression of the relevant cytokine receptor and JAK1 in your cell line. Test a different cell line if necessary.4. Optimize the pre-incubation time with this compound (typically 1-2 hours) and the cytokine stimulation time (usually 15-30 minutes for pSTAT).
High background signal in unstimulated controls 1. Autocrine signaling in the cell line.2. High basal JAK-STAT activity.3. Contamination of cell culture.1. Serum-starve the cells for a few hours before the experiment.2. Ensure cells are not over-confluent, which can sometimes increase basal signaling.3. Check for mycoplasma contamination and ensure aseptic techniques.
Unexpected cytotoxicity 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. On-target toxicity in the chosen cell line.1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of this compound.2. Ensure the final DMSO concentration is non-toxic for your cells (typically below 0.5%).3. Some cell lines may be highly dependent on JAK1 signaling for survival. Consider using a lower concentration range or a different cell line.

Data Presentation

Table 1: In Vitro Potency of this compound Against JAK Family Kinases

KinaseIC50 (nM)
JAK13
JAK237
JAK31517
TYK236

Data sourced from Medchemexpress.[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

SpeciesModelDosingKey Findings
RatAdjuvant-Induced Arthritis1-30 mg/kg, p.o. twice daily for 14 daysDose-dependent inhibition of rheumatoid arthritis.[1]
MouseCollagen-Induced Arthritis15 mg/kg, p.o. twice daily for 14 daysInhibition of rheumatoid arthritis.[1]
MousePharmacokinetics15 mg/kg, p.o.T1/2: 2.01 h, Cmax: 5105 nM, Oral Bioavailability: 38.1%.[1]
RatPharmacokinetics10 mg/kg, p.o.T1/2: 3.06 h, Cmax: 4965 nM, Oral Bioavailability: 121%.[1]
DogPharmacokinetics5 mg/kg, p.o.T1/2: 4.49 h, Cmax: 2750 nM, Oral Bioavailability: 106.5%.[1]

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-6-induced STAT3 Phosphorylation in Human PBMCs

This protocol describes a method to determine the EC50 of this compound by measuring the inhibition of IL-6-induced STAT3 phosphorylation in human peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Recombinant Human IL-6

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated anti-pSTAT3 antibody

  • Flow cytometer

Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RPMI 1640 to achieve the desired final concentrations for the dose-response curve.

  • Cell Preparation: Isolate fresh human PBMCs using a standard density gradient centrifugation method. Resuspend the cells in RPMI 1640 + 10% FBS at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment: Add 100 µL of the cell suspension to each well of a 96-well plate. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO). Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Stimulation: Prepare a stock solution of recombinant human IL-6. Add the optimized concentration (e.g., EC80) of IL-6 to the wells. Leave some wells unstimulated as a negative control. Incubate for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: After stimulation, fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-pSTAT3 antibody to the cells and incubate as per the manufacturer's recommendation.

  • Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population and determine the median fluorescence intensity (MFI) of the pSTAT3 signal. Calculate the percentage of inhibition for each this compound concentration relative to the IL-6 stimulated control. Plot the percentage of inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualization

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive JAK_other_inactive JAK2/TYK2 (Inactive) Receptor->JAK_other_inactive STAT_inactive STAT (Inactive) Receptor->STAT_inactive Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Phosphorylation JAK_other_active JAK2/TYK2 (Active) JAK_other_inactive->JAK_other_active Phosphorylation JAK1_active->Receptor Phosphorylates JAK1_active->STAT_inactive Phosphorylation JAK_other_active->Receptor STAT_active pSTAT (Active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene This compound This compound This compound->JAK1_active Inhibition

Caption: JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_result Result A 1. Prepare this compound stock and serial dilutions D 4. Pre-incubate cells with This compound dilutions A->D B 2. Culture and harvest responsive cells C 3. Seed cells into 96-well plate B->C C->D E 5. Stimulate cells with optimized cytokine conc. D->E F 6. Fix, permeabilize, and stain for pSTAT E->F G 7. Acquire data using flow cytometry F->G H 8. Analyze MFI and calculate % inhibition G->H I 9. Plot dose-response curve and determine EC50 H->I Troubleshooting_Tree Start Inconsistent or unexpected dose-response results Q1 Is there high variability between replicates? Start->Q1 A1_Yes Check pipetting, cell seeding, and for edge effects Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is the dose-response curve flat or weak? A1_No->Q2 A2_Yes Verify inhibitor activity, cytokine stimulation, and cell responsiveness Q2->A2_Yes Yes A2_No Proceed to next check Q2->A2_No No Q3 Is there unexpected cytotoxicity? A2_No->Q3 A3_Yes Run parallel viability assay. Check solvent concentration. Consider on-target toxicity. Q3->A3_Yes Yes A3_No Review data analysis and experimental setup Q3->A3_No No

References

Blovacitinib Technical Support Center: Minimizing In Vitro Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Blovacitinib. This resource is designed for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential toxicity issues when using this compound in cell culture experiments. The following guides and FAQs will address common challenges to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TUL01101) is a potent, selective, and orally active inhibitor of Janus Kinase 1 (JAK1).[1] The JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which prevents their translocation to the nucleus and subsequent modulation of gene transcription involved in inflammatory and immune responses.[2]

Q2: How selective is this compound? Could off-target effects be a source of toxicity?

A2: this compound shows high selectivity for JAK1 over other JAK family members.[1] However, like most kinase inhibitors that target the ATP-binding site, off-target activity is a potential source of toxicity, especially at higher concentrations. Unintended inhibition of other kinases can lead to unexpected cellular phenotypes or cytotoxicity.[3][4] It is crucial to differentiate between on-target and off-target effects experimentally.

Q3: My this compound is precipitating after I dilute it in my cell culture medium. What can I do?

A3: This is a common issue as this compound is soluble in DMSO but has low aqueous solubility. Precipitation can lead to inaccurate dosing and direct cell toxicity. To prevent this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your cell line, typically below 0.5%, and ideally below 0.1%.

  • Use a Careful Dilution Technique: Add the DMSO stock solution to your pre-warmed (37°C) culture medium drop-by-drop while gently vortexing or swirling. This rapid dispersion prevents localized high concentrations that cause the compound to crash out of solution.

  • Perform Serial Dilutions: Create an intermediate dilution of this compound in your culture medium first, then add this to the final culture volume.

  • Leverage Serum: If your experimental design allows, the presence of proteins in fetal bovine serum (FBS) or other sera can help stabilize the compound and maintain its solubility.

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its activity and prevent degradation, store the solid compound at -20°C or -80°C. Stock solutions prepared in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Data Presentation

Table 1: this compound Kinase Inhibitory Potency (IC₅₀)

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against the four members of the Janus Kinase family.

KinaseIC₅₀ (nM)Selectivity Fold (vs. JAK1)
JAK1 31x
JAK2 37~12x
JAK3 1517~506x
TYK2 3612x
Data sourced from MedchemExpress.[1]
Table 2: User-Defined Cytotoxicity Profile of this compound (CC₅₀)

As of the latest literature review, specific 50% cytotoxic concentration (CC₅₀) or 50% growth inhibition (GI₅₀) values for this compound across various cell lines have not been published. It is critical to determine these values empirically in your specific cell system. Use the protocol provided below to generate this data.

Cell LineSeeding Density (cells/well)Exposure Time (hours)CC₅₀ (µM)Therapeutic Index (CC₅₀ / On-Target IC₅₀)
e.g., HeLa5,00048User-DeterminedUser-Determined
e.g., Jurkat10,00048User-DeterminedUser-Determined
Your Cell Line 1
Your Cell Line 2

Visualizations: Diagrams and Workflows

G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor 1. Binding jak1 JAK1 receptor->jak1 2. Activation jak_other JAK2 / TYK2 receptor->jak_other 2. Activation stat STAT jak1->stat 3. Phosphorylation This compound This compound This compound->jak1 Inhibition pstat pSTAT dimer pSTAT Dimer pstat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation transcription Gene Transcription (Inflammation) nucleus->transcription 6. Regulation G start Start: Unexpected Cell Death Observed check_conc Is this compound concentration significantly > on-target IC₅₀? start->check_conc check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No off_target Conclusion: Toxicity likely due to OFF-TARGET effects check_conc->off_target Yes check_precipitate Is there visible precipitate in the medium? check_dmso->check_precipitate No solvent_tox Conclusion: Toxicity likely due to SOLVENT check_dmso->solvent_tox Yes precip_tox Conclusion: Toxicity likely due to PRECIPITATE check_precipitate->precip_tox Yes on_target Conclusion: Cell death is an ON-TARGET effect in this system check_precipitate->on_target No dose_response Action: Perform Dose-Response (See Protocol 1) reduce_dmso Action: Lower DMSO concentration in final medium improve_sol Action: Improve Solubilization (e.g., slow addition, pre-warmed media) off_target->dose_response solvent_tox->reduce_dmso precip_tox->improve_sol G start Goal: Differentiate On-Target vs. Off-Target Toxicity exp_pheno Experiment 1: Determine CC₅₀ for Cytotoxicity (Phenotypic Assay) start->exp_pheno exp_mech Experiment 2: Determine IC₅₀ for pSTAT Inhibition (Mechanistic Assay) start->exp_mech compare Compare Dose-Response Curves: Is CC₅₀ >> pSTAT IC₅₀? exp_pheno->compare exp_mech->compare off_target Result: Off-Target Toxicity (Toxicity occurs at concentrations higher than needed for target inhibition) compare->off_target Yes on_target Result: On-Target Toxicity (Cell viability is linked directly to target pathway inhibition) compare->on_target No

References

Blovacitinib In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Blovacitinib in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TUL01101) is a potent, selective, and orally active Janus kinase 1 (JAK1) inhibitor.[1][2] The Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for the signaling of numerous cytokines.[3][4][5] By inhibiting JAK1, this compound interferes with the JAK-STAT signaling pathway, which plays a critical role in inflammation and immune responses.[6][7] This pathway is activated by over 50 different cytokines and is pivotal in controlling cell growth and the immune response.[5] this compound has shown efficacy in animal models of rheumatoid arthritis.[1][2]

Q2: Why is the choice of vehicle control crucial for in vivo studies with this compound?

A2: The vehicle control is essential for differentiating the pharmacological effects of this compound from any potential effects of the formulation used to deliver the drug. An appropriate vehicle should be non-toxic, inert, and should not influence the experimental outcomes.[8][9][10] The choice of vehicle can impact the bioavailability of the administered compound.[11] For oral gavage studies, common vehicles include water, carboxymethyl cellulose (B213188) (CMC), and corn oil, each having its own set of properties that can influence the study's outcome.[8]

Q3: What are some recommended vehicle formulations for this compound for oral administration in rodents?

A3: Due to this compound's likely hydrophobic nature, aqueous solutions may not be suitable without solubilizing agents. Based on available data, several vehicle formulations have been successfully used for oral administration of this compound in preclinical studies. These often consist of a combination of solvents and surfactants to ensure a stable and homogenous suspension or solution.

Troubleshooting Guide

Issue: Precipitation or phase separation of this compound in the vehicle.

  • Possible Cause: The solubility of this compound in the chosen vehicle may be insufficient, or the formulation may not be stable.

  • Troubleshooting Steps:

    • Gentle Heating and Sonication: As recommended, gentle heating and/or sonication can aid in the dissolution of this compound.[1] Be cautious with temperature to avoid degradation of the compound.

    • Optimize Solvent Ratios: The proportion of co-solvents like DMSO and PEG300 can be adjusted. A slight increase in the organic solvent percentage might improve solubility, but it's crucial to stay within toxicity limits for the animal model.

    • Freshly Prepare Formulations: Prepare the this compound formulation fresh before each administration to minimize the chances of precipitation over time.

    • Particle Size Reduction: If you are preparing a suspension, ensure that the particle size of the this compound powder is minimized to improve stability.

Issue: Inconsistent results or high variability between animals in the this compound-treated group.

  • Possible Cause: This could be due to inconsistent dosing, poor bioavailability, or instability of the formulation.

  • Troubleshooting Steps:

    • Ensure Homogenous Suspension: If using a suspension, ensure it is thoroughly mixed before each animal is dosed to guarantee that each animal receives the correct amount of the drug.

    • Standardize Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animals.[11] Ensure all personnel are properly trained and the technique is consistent.

    • Fasting State of Animals: The fed or fasted state of an animal can affect the absorption and bioavailability of an orally administered compound.[11] Standardize the feeding schedule relative to the time of dosing.

    • Evaluate Vehicle Effects: The vehicle itself might have some biological effects.[8][9][10] Ensure that the vehicle control group is robust and that any observed effects in the treated group are significantly different from the vehicle control.

Quantitative Data on Vehicle Formulations

For easy comparison, the following table summarizes common vehicle formulations that can be adapted for this compound in vivo studies.

ComponentFormulation 1[1][12]Formulation 2[1]Formulation 3[1]
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Surfactant 5% Tween-80--
Diluent 45% Saline--
Reported Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
Appearance Clear solutionClear solutionClear solution

Experimental Protocols

Detailed Methodology for Preparing Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is adapted from a commonly used vehicle for poorly water-soluble compounds and is suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (e.g., 10 mL/kg).

  • Dissolve this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO (10% of the final volume).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used if necessary.

  • Add PEG300:

    • To the DMSO-Blovacitinib solution, add the calculated volume of PEG300 (40% of the final volume).

    • Vortex the mixture until it is homogenous.

  • Add Tween-80:

    • Add the calculated volume of Tween-80 (5% of the final volume).

    • Vortex again to ensure complete mixing. The solution should remain clear.

  • Add Saline:

    • Slowly add the calculated volume of saline (45% of the final volume) to the mixture while vortexing. It is crucial to add the saline last and slowly to prevent precipitation.

  • Final Mixing and Storage:

    • Vortex the final solution for at least 1-2 minutes to ensure homogeneity.

    • It is recommended to prepare this formulation fresh on the day of dosing. If short-term storage is necessary, store it at 4°C, protected from light, and re-vortex thoroughly before use.

Note: Always prepare a parallel vehicle control formulation without this compound using the exact same procedure and component ratios.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_receptor Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_other JAK (other) Receptor->JAK_other Activates STAT STAT JAK1->STAT Phosphorylates JAK_other->STAT Phosphorylates This compound This compound This compound->JAK1 Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start: Acclimatize Animals grouping Randomize into Groups (Vehicle, this compound) start->grouping prep Prepare this compound and Vehicle Formulations grouping->prep dosing Daily Oral Gavage prep->dosing monitoring Monitor Clinical Signs and Body Weight dosing->monitoring monitoring->dosing Repeat for study duration endpoint Endpoint Analysis (e.g., Paw Swelling, Cytokine Levels) monitoring->endpoint data Data Analysis and Statistical Comparison endpoint->data end End data->end

Caption: A typical experimental workflow for an in vivo efficacy study using this compound.

References

Blovacitinib Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Blovacitinib. This resource is designed to provide guidance on troubleshooting unexpected experimental outcomes and to answer frequently asked questions regarding the use of this selective JAK1 inhibitor.

Troubleshooting Guide

This guide addresses common unexpected results in a question-and-answer format.

Question 1: I'm observing significant cytotoxicity in my cell line at concentrations where I only expect to see JAK1 inhibition. Is this an off-target effect?

Answer: Unexpected cytotoxicity can arise from several factors. While this compound is highly selective for JAK1, it's essential to systematically troubleshoot the issue.

Possible Causes & Solutions:

  • High Inhibitor Concentration: At high concentrations, even selective inhibitors can engage other kinases, leading to off-target effects and cytotoxicity.[1] It is crucial to distinguish between specific inhibition of proliferation due to JAK-STAT pathway blockade and general cytotoxicity.

    • Recommendation: Perform a dose-response curve starting from low nanomolar concentrations up to the micromolar range. Determine the IC50 for JAK1 inhibition (e.g., by measuring STAT phosphorylation) and the CC50 (cytotoxic concentration 50%) in parallel. If the CC50 is significantly higher than the IC50, the desired therapeutic window can be established.

  • Cell Line Sensitivity: Some cell lines may be exquisitely dependent on basal JAK1 signaling for survival. Inhibition of this pathway could lead to apoptosis, which might be an expected on-target effect in that specific cellular context.

    • Recommendation: Consult literature for your specific cell line to understand its dependence on the JAK-STAT pathway. Consider using a positive control cell line known to be sensitive to JAK1 inhibition.

  • Solvent Toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

    • Recommendation: Ensure the final DMSO concentration in your culture medium is consistent across all wells and does not exceed 0.1-0.5%. Run a vehicle-only control to assess the impact of the solvent on cell viability.

  • Compound Purity and Stability: Impurities in the compound or degradation over time can lead to unexpected biological activity.

    • Recommendation: Use a high-purity batch of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

Question 2: I've treated my cells with this compound, but I'm not seeing the expected decrease in the phosphorylation of my downstream STAT protein via Western Blot.

Answer: Failure to observe inhibition of STAT phosphorylation is a common issue that can often be resolved by optimizing the experimental protocol.

Possible Causes & Solutions:

  • Insufficient Cytokine Stimulation: The basal level of STAT phosphorylation in unstimulated cells may be too low to detect a significant decrease after inhibitor treatment.

    • Recommendation: Pre-treat your cells with this compound for 1-2 hours, followed by a short, potent stimulation with a relevant cytokine (e.g., IL-6 or IFN-γ for 15-30 minutes) to robustly activate the JAK-STAT pathway.

  • Suboptimal Antibody or Western Blot Protocol: The antibodies used may not be specific or sensitive enough, or the blotting conditions may be suboptimal.

    • Recommendation: Validate your phospho-STAT antibody with positive (cytokine-stimulated) and negative (unstimulated) controls. Use a blocking buffer containing 5% BSA instead of milk for phospho-antibodies to reduce background. Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation state of your proteins.

  • Inhibitor Concentration or Incubation Time: The concentration of this compound may be too low, or the pre-incubation time may be too short to achieve effective target engagement.

    • Recommendation: Perform a dose-response and a time-course experiment. Test a range of this compound concentrations (e.g., 1 nM to 10 µM) and vary the pre-incubation time (e.g., 1, 4, and 12 hours) before cytokine stimulation.

  • Cell Permeability: The inhibitor may have poor membrane permeability in your specific cell type.

    • Recommendation: While this compound is orally active, suggesting good cell permeability, extreme differences can exist between cell lines. Compare your results from cell-based assays with those from biochemical assays if possible. A significant drop in potency in cellular assays might suggest permeability issues.

Question 3: My results with this compound are inconsistent between experiments. Why are my IC50 values shifting?

Answer: Variability in IC50 values is a frequent challenge in kinase inhibitor studies. Consistency in experimental conditions is key to obtaining reproducible data.

Possible Causes & Solutions:

  • Variable ATP Concentration (in biochemical assays): Most kinase inhibitors, including this compound, are ATP-competitive. If the ATP concentration in your kinase assay varies between experiments, the apparent IC50 value of the inhibitor will shift.

    • Recommendation: Use a consistent, well-documented ATP concentration in all biochemical assays, ideally one that is close to the Michaelis constant (Km) of the kinase for ATP.

  • Different Cell States: The physiological state of your cells, including their passage number and growth phase (e.g., logarithmic vs. stationary), can influence their response to inhibitors.

    • Recommendation: Use cells within a consistent range of passage numbers and ensure they are in a similar, actively dividing growth phase for all experiments. Standardize seeding density and experimental timelines.

  • Inconsistent Stimulation: The potency and timing of cytokine stimulation can affect the degree of pathway activation and, consequently, the apparent inhibitor potency.

    • Recommendation: Prepare fresh cytokine dilutions for each experiment from a validated stock. Ensure the stimulation time is precisely controlled across all samples.

Frequently Asked Questions (FAQs)

Q1: What is the kinase selectivity profile of this compound?

A1: this compound is a highly selective JAK1 inhibitor. Its potency against the four members of the Janus kinase family has been determined in biochemical assays, showing a clear preference for JAK1.

KinaseIC50 (nM)Selectivity over JAK1
JAK1 3 -
JAK237~12-fold
TYK236~12-fold
JAK31517~506-fold

Data compiled from enzymatic assays. Values may vary depending on experimental conditions.[2]

Q2: Could this compound be affecting other signaling pathways like MAPK/ERK or PI3K/Akt?

A2: Based on available preclinical data, this compound appears to be highly selective for the JAK-STAT pathway. One study investigated the effect of a related compound, PF-06651600, on other major T-cell signaling pathways. At a concentration of 10 µM, the compound did not inhibit the phosphorylation of key proteins in the T-cell receptor (TCR), PI3K-Akt, NF-κB, or MAPK-ERK pathways.[3] This suggests that unexpected phenotypes related to these pathways are less likely to be a direct off-target effect of this compound at standard working concentrations.

Q3: What is the difference between inhibitor selectivity and specificity?

A3: These terms are often used interchangeably but have distinct meanings. Selectivity is relative, referring to an inhibitor's ability to bind to its intended target with higher affinity than it binds to other targets. As shown in the table above, this compound is selective for JAK1 over other JAKs. Specificity is absolute, meaning an inhibitor binds exclusively to its intended target and no others.[4] Achieving absolute specificity is extremely challenging for ATP-competitive kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1] Therefore, at high enough concentrations, most selective inhibitors will exhibit some off-target activity.

Visualizing Key Concepts and Workflows

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 2. Activation jak_other JAK2/TYK2 stat_inactive STAT (inactive) jak1->stat_inactive 3. Phosphorylation stat_active p-STAT Dimer (active) stat_inactive->stat_active 4. Dimerization transcription Gene Transcription stat_active->transcription 5. Translocation This compound This compound This compound->jak1 Inhibition cytokine Cytokine cytokine->receptor 1. Binding Troubleshooting_Workflow decision decision result result issue issue start Unexpected Result Observed is_cytotoxicity Is it unexpected cytotoxicity? start->is_cytotoxicity is_no_effect Is it lack of expected effect? is_cytotoxicity->is_no_effect No check_dose Review Dose-Response: Is concentration appropriate? is_cytotoxicity->check_dose Yes check_protocol Review Protocol: Stimulation, Lysis, Antibodies OK? is_no_effect->check_protocol Yes check_controls Check Controls: Vehicle & Positive Controls OK? check_dose->check_controls on_target Likely On-Target Effect (e.g., cell line dependence) check_controls->on_target Yes off_target Potential Off-Target Effect or Compound Issue check_controls->off_target No check_reagents Check Reagents: Compound age, Cell passage OK? check_protocol->check_reagents check_reagents->result Yes, Issue Found & Corrected protocol_issue Likely Protocol Issue check_reagents->protocol_issue No

References

Validation & Comparative

Blovacitinib vs. Tofacitinib: A Comparative Analysis in Preclinical Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of Janus kinase (JAK) inhibitors for rheumatoid arthritis (RA) is continually evolving. This guide provides a detailed, data-driven comparison of two such inhibitors, blovacitinib and tofacitinib (B832), based on available preclinical data. The analysis focuses on their biochemical potency and efficacy in established animal models of RA, offering insights into their potential therapeutic profiles.

Biochemical Potency: A Head-to-Head Look at JAK Inhibition

A critical determinant of the therapeutic action and potential side effects of a JAK inhibitor is its selectivity for the different members of the JAK family (JAK1, JAK2, JAK3, and TYK2). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency.

Target EnzymeThis compound (IC50, nM)Tofacitinib (IC50, nM)
JAK13[1][2]2.9 - 112[3][4]
JAK237[1]1.2 - 20[3][4]
JAK31517[1]1 - 1.6[3][4]
TYK236[1]42[3]

Note: IC50 values for tofacitinib can vary between studies and assay conditions.

This compound demonstrates high potency against JAK1, with significantly less activity against JAK2 and TYK2, and markedly lower potency against JAK3.[1][2] In contrast, tofacitinib exhibits potent inhibition of JAK1, JAK2, and JAK3, with some studies indicating the highest potency against JAK3.[3][4] This suggests a more pan-JAK inhibitory profile for tofacitinib compared to the more selective JAK1 inhibition of this compound.

In Vivo Efficacy in Rheumatoid Arthritis Models

The therapeutic potential of these inhibitors has been evaluated in well-established rodent models of rheumatoid arthritis: collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). These models mimic key pathological features of human RA, including joint inflammation, swelling, and cartilage destruction.

Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used to assess the efficacy of anti-arthritic drugs.

This compound: Published information indicates that this compound has been validated for effective activity in the treatment of RA in the collagen-induced arthritis (CIA) model at low doses with low toxicity.[1][2] However, specific quantitative data on the reduction of clinical scores or paw swelling from these preclinical studies are not publicly available.

Tofacitinib: Multiple studies have demonstrated the efficacy of tofacitinib in the CIA model. In a study using DBA/1J mice, oral administration of tofacitinib at 30 mg/kg once daily from day 19 to day 34 significantly reduced the arthritis score compared to vehicle-treated mice.[5] Specifically, the median arthritis score in the tofacitinib-treated group was 4, while the vehicle group had a median score of 7.[5] This treatment also resulted in a significant reduction in paw thickness.[5][6] Another study in CIA mice showed that tofacitinib treatment decreased the clinical score and hind paw edema.[7]

TreatmentAnimal ModelDoseEfficacy OutcomeReference
This compoundMouse/Rat CIALow doseEffective activity[1][2]
TofacitinibDBA/1J Mouse CIA30 mg/kg/day, p.o.Significant reduction in arthritis score and paw swelling[5][6]
TofacitinibDBA/1J Mouse CIA15 mg/kg/day, s.c.Significant mitigation of arthritis symptoms[8]
TofacitinibDBA/1J Mouse CIANot specifiedReduced clinical score and paw swelling[7]
Adjuvant-Induced Arthritis (AIA) Model

The AIA model is another robust model for evaluating anti-inflammatory and anti-arthritic agents.

This compound: Similar to the CIA model, this compound has been shown to be effective in the rat adjuvant-induced arthritis (AIA) model.[1][2] Specific quantitative efficacy data from these studies are not readily available in the public domain.

Tofacitinib: Tofacitinib has demonstrated dose-dependent efficacy in the rat AIA model. In one study, repeated oral administration of tofacitinib at doses of 1-10 mg/kg significantly attenuated the arthritis score, paw swelling, pain threshold, and grip strength.[9] A dose of 3 mg/kg was shown to have comparable efficacy to another JAK inhibitor, peficitinib, at 10 mg/kg.[9] Another study in AIA rats found that tofacitinib effectively reduced inflammation.[10]

TreatmentAnimal ModelDoseEfficacy OutcomeReference
This compoundRat AIALow doseEffective activity[1][2]
TofacitinibRat AIA1 - 10 mg/kg, p.o.Dose-dependent reduction in arthritis score and paw swelling[9]
TofacitinibRat AIANot specifiedReduced inflammation[10]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammation) pSTAT->Gene Translocation This compound This compound This compound->JAK Inhibition Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Caption: JAK-STAT signaling pathway and points of inhibition.

Experimental_Workflow cluster_AIA Adjuvant-Induced Arthritis (AIA) Model cluster_CIA Collagen-Induced Arthritis (CIA) Model AIA_induction Induction: Intradermal injection of Complete Freund's Adjuvant (CFA) AIA_treatment Treatment Initiation: Prophylactic or Therapeutic Dosing (this compound or Tofacitinib) AIA_induction->AIA_treatment AIA_assessment Assessment: - Clinical Score - Paw Volume/Swelling - Histopathology AIA_treatment->AIA_assessment CIA_induction Primary Immunization: Type II Collagen in CFA CIA_boost Booster Immunization: Type II Collagen in Incomplete Freund's Adjuvant (IFA) CIA_induction->CIA_boost CIA_treatment Treatment Initiation: Prophylactic or Therapeutic Dosing (this compound or Tofacitinib) CIA_boost->CIA_treatment CIA_assessment Assessment: - Arthritis Score - Paw Swelling - Cytokine Levels - Histopathology CIA_treatment->CIA_assessment

References

A Comparative Guide to Blovacitinib and Upadacitinib for JAK1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Blovacitinib and Upadacitinib (B560087), two prominent Janus kinase 1 (JAK1) inhibitors. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways, this document serves as a valuable resource for researchers and professionals in the field of drug development and immunology.

Introduction to JAK1 Inhibition

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune cell development, activation, and function. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] Selective inhibition of JAK1 is a key therapeutic strategy for various autoimmune and inflammatory diseases, as it can modulate the pro-inflammatory effects of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), while potentially minimizing off-target effects associated with the inhibition of other JAK isoforms.[2][3]

This compound (TUL01101) and Upadacitinib (ABT-494) are both potent and selective oral inhibitors of JAK1.[4][5] This guide offers a head-to-head comparison of their JAK1 inhibitory profiles based on available preclinical data.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Upadacitinib against the four JAK isoforms, providing a quantitative measure of their potency and selectivity. Lower IC50 values indicate greater potency.

InhibitorTarget KinaseBiochemical Assay IC50 (nM)Cellular Assay IC50 (nM)Fold Selectivity vs. JAK1 (Biochemical)Fold Selectivity vs. JAK1 (Cellular)
This compound JAK13[4]Not Available--
JAK237[4]Not Available12.3Not Available
JAK31517[4]Not Available505.7Not Available
TYK236[4]Not Available12Not Available
Upadacitinib JAK143 - 47[6][7]14[7]--
JAK2109 - 120[6]593 - 600[7]~2.5 - 2.8~42 - 74
JAK32100 - 2300[6]1820 - 1860[7]~48.8 - 53.5~130
TYK24700[6]>2715[7]~109.3>190

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining JAK inhibition.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1_a JAK1 Receptor->JAK1_a 2. Activation JAK1_b JAK1 Receptor->JAK1_b STAT_a STAT Receptor->STAT_a 4. STAT Recruitment & Phosphorylation STAT_b STAT Receptor->STAT_b JAK1_a->Receptor 3. Phosphorylation JAK1_b->Receptor STAT_dimer STAT Dimer STAT_a->STAT_dimer 5. Dimerization STAT_b->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor This compound or Upadacitinib Inhibitor->JAK1_a Inhibition Inhibitor->JAK1_b Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound or Upadacitinib C Add inhibitor dilutions to reaction mixture A->C B Prepare reaction mixture: - JAK1 enzyme - Peptide substrate - Assay buffer B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature D->E F Stop reaction and add detection reagent (e.g., ADP-Glo™) E->F G Measure luminescence (inversely proportional to kinase activity) F->G H Calculate % inhibition and determine IC50 value G->H

Caption: A generalized workflow for an in vitro biochemical kinase assay.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the inhibitory activity of this compound and Upadacitinib. Specific parameters may vary between studies.

In Vitro Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified JAK enzyme.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

  • A suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

  • Adenosine triphosphate (ATP).

  • Test compounds (this compound, Upadacitinib) dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • A detection reagent, such as the ADP-Glo™ Kinase Assay kit (Promega).

  • 384-well white assay plates.

  • A plate reader capable of measuring luminescence.

Protocol:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the diluted compound, the specific JAK enzyme, and the peptide substrate.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (representing 100% kinase activity).

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[8]

Cellular Assay for JAK1 Inhibition (pSTAT Inhibition)

Objective: To measure the ability of a compound to inhibit JAK1-mediated signaling within a cellular context.

Materials:

  • Human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

  • A cytokine that signals through JAK1, such as IL-6.

  • Test compounds (this compound, Upadacitinib) dissolved in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fixation and permeabilization buffers.

  • A fluorescently labeled antibody against phosphorylated STAT3 (pSTAT3).

  • A flow cytometer.

Protocol:

  • Pre-incubate the human whole blood or PBMCs with serial dilutions of the test compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with a specific concentration of IL-6 to activate the JAK1/STAT3 pathway.

  • After stimulation, fix the cells to preserve their state.

  • Permeabilize the cells to allow the antibody to access intracellular proteins.

  • Stain the cells with the fluorescently labeled anti-pSTAT3 antibody.

  • Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT3 in specific cell populations (e.g., CD4+ T cells).

  • The reduction in pSTAT3 fluorescence in the presence of the inhibitor, compared to the stimulated control, indicates the level of JAK1 inhibition.

  • Calculate the percent inhibition of pSTAT3 phosphorylation for each compound concentration.

  • Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic curve.[4]

Preclinical Efficacy in Arthritis Models

Both this compound and Upadacitinib have demonstrated efficacy in preclinical models of rheumatoid arthritis.

  • This compound: In a rat adjuvant-induced arthritis (AIA) model, oral administration of this compound (1-30 mg/kg, twice daily for 14 days) inhibited the development of arthritis.[4] In a collagen-induced arthritis (CIA) model, this compound at 15 mg/kg (twice daily for 14 days) also showed inhibitory effects on arthritis.[4]

  • Upadacitinib: In a rat AIA model, orally administered Upadacitinib resulted in dose and exposure-dependent reductions in paw swelling.[9] It also dose-dependently reduced bone volume loss as measured by micro-CT.[9] Histological analysis showed that Upadacitinib improved synovial hypertrophy, inflammation, cartilage damage, and bone erosion.[10]

Conclusion

Both this compound and Upadacitinib are potent and selective inhibitors of JAK1 with demonstrated preclinical efficacy in models of rheumatoid arthritis. Based on the available biochemical assay data, this compound exhibits a lower IC50 for JAK1, suggesting higher potency in this in vitro setting. Upadacitinib has been more extensively characterized in cellular assays, demonstrating significant selectivity for JAK1 over other JAK isoforms.

The choice between these inhibitors for further research and development would depend on a comprehensive evaluation of their full preclinical and clinical profiles, including pharmacokinetics, pharmacodynamics, and safety. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other JAK1 inhibitors.

References

Blovacitinib vs. Abrocitinib: A Comparative Guide for Atopic Dermatitis Research

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of atopic dermatitis (AD) therapeutics, Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral small molecules. This guide provides a detailed comparison of two selective JAK1 inhibitors, Blovacitinib and the clinically established Abrocitinib, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and Abrocitinib exert their therapeutic effects by inhibiting Janus kinases, intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines implicated in the pathophysiology of atopic dermatitis.[1][2][3] By blocking the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, these inhibitors effectively dampen the inflammatory cascade driven by key cytokines such as interleukin-4 (IL-4), IL-13, IL-31, and thymic stromal lymphopoietin (TSLP).[1][4] This interruption of cytokine signaling leads to a reduction in skin inflammation and pruritus, the hallmark symptoms of AD.

Abrocitinib is a selective JAK1 inhibitor.[1][4] This selectivity for JAK1 over other JAK family members (JAK2, JAK3, TYK2) is a key characteristic, aiming to minimize off-target effects.[4] Preclinical studies have shown that Abrocitinib has a 28-fold selectivity for JAK1 over JAK2, over 340-fold selectivity over JAK3, and 43-fold selectivity over TYK2.[5]

This compound (also known as TUL01101) is also a potent and selective JAK1 inhibitor.[4] In vitro studies have demonstrated its inhibitory concentrations (IC50) to be 3 nM for JAK1, 37 nM for JAK2, 1517 nM for JAK3, and 36 nM for TYK2, highlighting its strong preference for JAK1.[4]

cluster_receptor Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates Gene Transcription Gene Transcription STAT->Gene Transcription Translocates to Nucleus Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines Induces This compound This compound This compound->JAK1 Inhibits Abrocitinib Abrocitinib Abrocitinib->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Diagram 1: Simplified JAK1-STAT Signaling Pathway and Inhibition by this compound and Abrocitinib.

Comparative Efficacy and Clinical Data

A significant distinction between this compound and Abrocitinib lies in the wealth of available clinical data. Abrocitinib has undergone extensive clinical development for atopic dermatitis, with a robust body of evidence from Phase 3 trials. In contrast, publicly available data for this compound in atopic dermatitis is currently limited to preclinical studies.

Abrocitinib: Clinical Trial Performance

The JADE (JAK1 Atopic Dermatitis Efficacy and Safety) global development program has established the efficacy and safety of Abrocitinib in adolescents and adults with moderate-to-severe atopic dermatitis.[6]

Table 1: Key Efficacy Endpoints from Abrocitinib Phase 3 Monotherapy Trials (JADE MONO-1 & JADE MONO-2) at Week 12

EndpointAbrocitinib 200 mgAbrocitinib 100 mgPlacebo
IGA score of 0 or 1 (clear or almost clear) and ≥2-grade improvement
JADE MONO-1[5]43.8%23.7%7.9%
JADE MONO-2[6]38.1%28.4%9.1%
EASI-75 (≥75% improvement in Eczema Area and Severity Index)
JADE MONO-1[5]62.7%39.7%11.8%
JADE MONO-2[6]61.0%44.5%10.4%
PP-NRS4 (≥4-point improvement in Peak Pruritus Numerical Rating Scale)
JADE MONO-2[6]55.3%45.2%11.5%

The JADE COMPARE study also evaluated Abrocitinib in combination with topical therapy and included an active comparator arm with dupilumab.[7][8] Results showed that Abrocitinib 200 mg was superior to dupilumab in reducing itch at week 2.[8]

This compound: Preclinical Data

While clinical data for atopic dermatitis is not yet available, preclinical studies have demonstrated the anti-inflammatory potential of this compound. In a rat adjuvant-induced arthritis model, this compound dose-dependently reduced disease incidence.[4] In a collagen-induced arthritis model, a 15 mg/kg twice-daily oral dose showed inhibitory effects.[4] These findings in arthritis models suggest a potential for modulating inflammatory responses that could be relevant to atopic dermatitis, though direct evidence is lacking.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are summaries of the experimental protocols for the key studies cited.

Abrocitinib: JADE MONO-1 & JADE MONO-2 Clinical Trial Protocol
  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.[6]

  • Participants: Patients aged 12 years and older with moderate-to-severe atopic dermatitis.

  • Intervention: Patients were randomized to receive once-daily oral Abrocitinib (100 mg or 200 mg) or placebo for 12 weeks.[6]

  • Co-Primary Endpoints: [6]

    • Proportion of patients achieving an Investigator's Global Assessment (IGA) score of clear (0) or almost clear (1) with a ≥2-grade improvement from baseline at week 12.

    • Proportion of patients achieving at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI-75) score at week 12.

  • Key Secondary Endpoint: Proportion of patients achieving a ≥4-point improvement in the Peak Pruritus Numerical Rating Scale (PP-NRS) at week 12.[6]

cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Endpoint Assessment (Week 12) Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Abrocitinib 200mg Abrocitinib 200mg Randomization->Abrocitinib 200mg Abrocitinib 100mg Abrocitinib 100mg Randomization->Abrocitinib 100mg Placebo Placebo Randomization->Placebo IGA 0/1 IGA 0/1 Abrocitinib 200mg->IGA 0/1 EASI-75 EASI-75 Abrocitinib 200mg->EASI-75 PP-NRS4 PP-NRS4 Abrocitinib 200mg->PP-NRS4 Abrocitinib 100mg->IGA 0/1 Abrocitinib 100mg->EASI-75 Abrocitinib 100mg->PP-NRS4 Placebo->IGA 0/1 Placebo->EASI-75 Placebo->PP-NRS4

References

Blovacitinib's Kinase Selectivity: A Comparative Analysis Against Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro kinase selectivity of blovacitinib in comparison to other leading Janus kinase (JAK) inhibitors, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the kinase selectivity profile of this compound (TUL01101) against other prominent JAK inhibitors, including tofacitinib, baricitinib, upadacitinib, and filgotinib (B607452). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance based on their inhibitory activity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.

Kinase Selectivity Profile: A Tabular Comparison

The in vitro potency of JAK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for a specific JAK isoform over others is a critical factor that can influence its therapeutic efficacy and safety profile.

The following table summarizes the reported IC50 values for this compound and other selected JAK inhibitors against the four JAK isoforms. It is important to note that IC50 values can vary between different studies and experimental conditions. The data presented here is compiled from publicly available sources for comparative purposes.

JAK InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Ratios (JAK1 vs. others)
This compound 3[1]37[1]1517[1]36[1]JAK2/JAK1: 12.3xJAK3/JAK1: 505.7xTYK2/JAK1: 12x
Tofacitinib 1-1125-13771-4229-508Variable
Baricitinib 5.95.7>40053JAK2/JAK1: ~1xJAK3/JAK1: >67.8xTYK2/JAK1: ~9x
Upadacitinib ~4-59~20-109>1000~100-500Variable
Filgotinib 10288101160JAK2/JAK1: 2.8xJAK3/JAK1: 81xTYK2/JAK1: 116x

Note: The IC50 values for tofacitinib, baricitinib, upadacitinib, and filgotinib are presented as ranges compiled from multiple sources to reflect the variability in experimental assays.

This compound demonstrates potent inhibition of JAK1 with an IC50 of 3 nM.[1] Its selectivity profile shows a 12.3-fold preference for JAK1 over JAK2, a significant 505.7-fold selectivity over JAK3, and a 12-fold selectivity over TYK2.[1] This profile suggests that this compound is a potent and selective JAK1 inhibitor.

Experimental Protocols for Kinase Inhibition Assays

The determination of IC50 values for JAK inhibitors is typically performed using in vitro kinase assays. These assays measure the enzymatic activity of the purified JAK kinases in the presence of varying concentrations of the inhibitor. Below are detailed methodologies for commonly employed assays.

In Vitro Biochemical Kinase Inhibition Assay (General Protocol)

This method assesses the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction Mixture: The recombinant JAK enzyme and the peptide substrate are mixed in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding a solution of ATP to the wells of the microplate containing the kinase reaction mixture and the test compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection of Kinase Activity: The kinase activity is measured by quantifying the amount of product formed (phosphorylated substrate or ADP).

    • ADP-Glo™ Assay: This method measures the amount of ADP produced, which is proportional to the kinase activity. A detection reagent is added that converts ADP to ATP, and a subsequent reaction generates a luminescent signal that is measured with a luminometer.

    • Phosphospecific Antibody-based Assays (e.g., HTRF, ELISA): These assays use an antibody that specifically recognizes the phosphorylated form of the substrate. The amount of phosphorylated substrate is then quantified using a detection method such as time-resolved fluorescence resonance energy transfer (TRF-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To better understand the context of JAK inhibition and the methods used for its evaluation, the following diagrams illustrate the JAK-STAT signaling pathway and a generalized workflow for determining inhibitor selectivity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene 5. Translocation & Transcription Inhibitor This compound Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis cluster_comparison Selectivity Determination Compound Prepare Serial Dilutions of JAK Inhibitor Plate Combine Inhibitor, Enzyme, Substrate & ATP in Microplate Compound->Plate Enzyme Prepare Recombinant JAK Enzymes (JAK1, 2, 3, TYK2) Enzyme->Plate Substrate Prepare Substrate & ATP Substrate->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Detect Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Values Calculate->IC50 Compare Compare IC50 Values Across JAK Isoforms IC50->Compare Ratio Calculate Selectivity Ratios Compare->Ratio

Caption: A generalized workflow for in vitro determination of JAK inhibitor selectivity.

References

Validating Blovacitinib's Efficacy: A Comparative Guide with Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Blovacitinib, a potent and selective JAK1 inhibitor, against other Janus kinase (JAK) inhibitors. We delve into the critical role of genetic knockouts in validating drug efficacy and present supporting experimental data and protocols to aid in the research and development of next-generation immunomodulatory therapies.

The Role of JAK1 in Inflammatory Diseases

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and hematopoiesis.

This compound is a selective inhibitor of JAK1, a kinase involved in the signaling of numerous pro-inflammatory cytokines. Its targeted action aims to provide therapeutic benefits in autoimmune diseases like rheumatoid arthritis while potentially minimizing off-target effects associated with broader JAK inhibition.

Comparative Analysis of JAK Inhibitor Selectivity

The selectivity of JAK inhibitors is a key determinant of their efficacy and safety profiles. The following table summarizes the in vitro potency (IC50) of this compound and other representative JAK inhibitors against the four JAK family members. Lower IC50 values indicate greater potency.

Inhibitor JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Primary Target(s)
This compound337151736JAK1
Tofacitinib1-320-1001-5100-500Pan-JAK (JAK1/3)
Baricitinib5-105-10>40050-100JAK1/JAK2
Upadacitinib4312023004700JAK1
Filgotinib10-3030-100>1000>1000JAK1

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Validating this compound's On-Target Efficacy with Genetic Knockouts

To unequivocally demonstrate that the therapeutic effects of this compound are mediated through the inhibition of JAK1, experiments utilizing genetic knockout models are the gold standard. A conditional knockout mouse model for JAK1 is particularly valuable as a conventional JAK1 knockout is perinatally lethal.[3][4]

Below is a detailed experimental protocol for validating the efficacy of this compound in a preclinical model of rheumatoid arthritis using a conditional JAK1 knockout mouse.

Experimental Workflow for In Vivo Validation

cluster_0 Animal Model Generation cluster_1 Rheumatoid Arthritis Induction cluster_2 Treatment Groups cluster_3 Efficacy Assessment A Generate JAK1-floxed mice (Jak1fl/fl) B Cross with tissue-specific Cre-recombinase mice (e.g., CD4-Cre for T-cells) A->B C Generate conditional knockout (cKO) mice B->C D Induce Collagen-Induced Arthritis (CIA) in: - Wild-type (WT) mice - JAK1 cKO mice C->D E WT + Vehicle D->E F WT + this compound D->F G JAK1 cKO + Vehicle D->G H JAK1 cKO + this compound D->H I Monitor clinical signs: - Paw swelling - Arthritis score E->I F->I G->I H->I J Histopathological analysis of joints I->J K Measure inflammatory cytokine levels J->K cluster_0 Cell Membrane cluster_1 Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 activates STAT STAT JAK1->STAT phosphorylates (P) Gene Inflammatory Gene Transcription STAT->Gene translocates to nucleus and induces This compound This compound This compound->JAK1 inhibits

References

Blovacitinib vs. Ruxolitinib in Myelofibrosis Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical data on the selective JAK1 inhibitor, blovacitinib, and the JAK1/JAK2 inhibitor, ruxolitinib, in the context of myelofibrosis.

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] The discovery of dysregulated Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling as a central driver of MF pathogenesis has led to the development of targeted therapies.[2] Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first JAK inhibitor approved for the treatment of MF and has become a cornerstone of therapy.[3][4][5][6] More recently, the development of more selective JAK inhibitors, such as the JAK1-selective inhibitor this compound, offers the potential for a differentiated therapeutic profile. This guide provides a comparative overview of this compound and ruxolitinib, focusing on their preclinical performance in myelofibrosis models to inform further research and drug development.

Mechanism of Action: Targeting the JAK/STAT Pathway

The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors that are implicated in the pathogenesis of myelofibrosis.[2] Ruxolitinib exerts its therapeutic effects by inhibiting both JAK1 and JAK2, thereby blocking the signaling of a broad range of cytokines involved in inflammation and hematopoiesis.[5][6] In contrast, this compound is a highly selective inhibitor of JAK1. This selectivity may offer a more targeted approach to modulating the inflammatory aspects of myelofibrosis, which are primarily driven by JAK1-dependent cytokines, while potentially sparing the JAK2-mediated pathways that are crucial for normal hematopoiesis. The selective targeting of JAK1 is hypothesized to alleviate MF-related symptoms with a potentially lower risk of myelosuppression compared to dual JAK1/JAK2 inhibitors.[2]

JAK_STAT_Signaling_Pathway Figure 1: JAK/STAT Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 JAK2 JAK2 Receptor->JAK2 STAT STAT JAK1->STAT P JAK2->STAT P pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription This compound This compound This compound->JAK1 Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Ruxolitinib->JAK2 InVivo_Experimental_Workflow Figure 2: General In Vivo Experimental Workflow Start Start: Myelofibrosis Mouse Model Treatment Treatment Initiation: - Vehicle - this compound - Ruxolitinib Start->Treatment Monitoring Monitoring: - Spleen Size - Body Weight - Blood Counts Treatment->Monitoring Endpoint Endpoint Analysis: - Spleen & Bone Marrow Histology - Cytokine Levels - Survival Monitoring->Endpoint Data Data Analysis & Comparison Endpoint->Data Western_Blot_Workflow Figure 3: Western Blot Experimental Workflow CellTreatment Cell Treatment with JAK Inhibitor Lysis Cell Lysis & Protein Quantification CellTreatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-pSTAT3) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analysis of pSTAT3 Levels Detection->Analysis

References

Blovacitinib's Potential in Rheumatoid Arthritis: A Comparative Look at Biologic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the investigational Janus kinase (JAK) 1 inhibitor, Blovacitinib, against established biologic therapies for rheumatoid arthritis (RA). Due to the early stage of this compound's clinical development, with limited publicly available human efficacy data, this guide utilizes data from a well-researched selective JAK1 inhibitor, upadacitinib (B560087), as a proxy to facilitate a meaningful comparison against leading biologic treatments. This substitution is clearly noted where applicable.

This compound (also known as TUL01101) is an orally administered, potent, and selective JAK1 inhibitor.[1] Preclinical studies have demonstrated its potential in treating rheumatoid arthritis by effectively inhibiting the JAK1 signaling pathway, which is crucial in the inflammatory process.[1] Biologic therapies, on the other hand, are typically administered via injection or infusion and target specific components of the immune system, such as tumor necrosis factor (TNF), interleukins (ILs), or B cells.

Mechanism of Action: A Tale of Two Approaches

This compound, as a JAK1 inhibitor, functions intracellularly to disrupt the signaling cascade of various pro-inflammatory cytokines. Biologic therapies, in contrast, are large molecules that work extracellularly by binding to and neutralizing specific cytokines or their receptors, or by depleting certain immune cells.

This compound (JAK1 Inhibition) Signaling Pathway

This compound selectively inhibits JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is activated by numerous cytokines implicated in the pathogenesis of rheumatoid arthritis. By blocking JAK1, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn inhibits the transcription of pro-inflammatory genes in the nucleus.

This compound (JAK1 Inhibition) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK_other JAK2/TYK2 Receptor->JAK_other Activation STAT STAT JAK1->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates This compound This compound This compound->JAK1 Inhibition

Caption: this compound inhibits the JAK1 signaling pathway.

Biologic Therapies (TNF Inhibition) Signaling Pathway

Tumor Necrosis Factor (TNF) inhibitors are a major class of biologic therapies. They work by binding to TNF-α, a key pro-inflammatory cytokine, preventing it from binding to its receptors (TNFR1 and TNFR2) on the surface of immune cells. This blockade disrupts the downstream signaling cascades, including the NF-κB and MAPK pathways, which are responsible for the production of other inflammatory mediators.

TNF Inhibitor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNF Receptor (TNFR1/TNFR2) TNFa->TNFR Binding Adaptor Adaptor Proteins (e.g., TRADD, TRAF2) TNFR->Adaptor Recruitment & Activation NFkB_pathway NF-κB Pathway Adaptor->NFkB_pathway Activation MAPK_pathway MAPK Pathway Adaptor->MAPK_pathway Activation Nucleus Nucleus NFkB_pathway->Nucleus Translocation MAPK_pathway->Nucleus Signaling Gene Pro-inflammatory Gene Transcription Nucleus->Gene Initiates TNF_inhibitor TNF Inhibitor (e.g., Adalimumab) TNF_inhibitor->TNFa Neutralization

Caption: TNF inhibitors block the pro-inflammatory effects of TNF-α.

Comparative Efficacy Data

The following tables present a summary of the efficacy of the selective JAK1 inhibitor, upadacitinib (as a proxy for this compound), compared to several leading biologic therapies in patients with moderate to severe rheumatoid arthritis who have had an inadequate response to methotrexate. The primary endpoint for efficacy in these studies is the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), which represent a 20%, 50%, and 70% improvement in RA symptoms, respectively.

Table 1: ACR Response Rates at Week 12

TreatmentACR20 (%)ACR50 (%)ACR70 (%)
Upadacitinib (15 mg, once daily) + MTX 714525
Adalimumab (40 mg, every other week) + MTX 633515
Etanercept (50 mg, once weekly) + MTX 60-7035-4515-25
Infliximab (B1170848) (3 mg/kg, every 8 weeks) + MTX 50-6025-3510-20
Placebo + MTX 36155

Note: Data for upadacitinib and adalimumab are from the SELECT-COMPARE trial. Data for etanercept and infliximab are aggregated from various clinical trials and network meta-analyses for illustrative comparison.

Table 2: Change from Baseline in Disease Activity Score 28 (DAS28-CRP) at Week 12

TreatmentMean Change from Baseline in DAS28-CRP
Upadacitinib (15 mg, once daily) + MTX -2.52
Adalimumab (40 mg, every other week) + MTX -2.00
Placebo + MTX -1.15

Note: Data for upadacitinib and adalimumab are from the SELECT-COMPARE trial.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the typical experimental protocols for Phase 3 clinical trials evaluating JAK inhibitors and biologic therapies in rheumatoid arthritis.

General Phase 3 Clinical Trial Workflow for RA Therapies

Typical Phase 3 RA Clinical Trial Workflow Screening Screening Period (Patient Eligibility Assessment) Randomization Randomization (1:1 or 2:1 ratio) Screening->Randomization Treatment_A Treatment Arm A (e.g., this compound/Proxy + MTX) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Biologic + MTX) Randomization->Treatment_B Placebo Control Arm (Placebo + MTX) Randomization->Placebo Follow_up Treatment & Follow-up Period (e.g., 12, 24, 48 weeks) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Primary_Endpoint Primary Endpoint Assessment (e.g., ACR20 at Week 12) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (e.g., ACR50/70, DAS28, Radiographic Progression) Follow_up->Secondary_Endpoints Safety_Monitoring Ongoing Safety Monitoring (Adverse Events) Follow_up->Safety_Monitoring

References

Safety Operating Guide

Navigating the Final Steps: Proper Disposal Procedures for Blovacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the lifecycle of an investigational compound like Blovacitinib extends beyond its use in the laboratory. The proper disposal of such potent molecules is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[1][2] State and local regulations may impose more stringent requirements.[1] As an investigational compound, this compound waste must be managed as a chemical waste product in accordance with these regulations. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[3][4]

Step-by-Step Disposal Protocol for this compound

As a potent Janus kinase (JAK1) inhibitor, this compound requires careful handling throughout its lifecycle, including disposal.[5][6] The following procedures are based on best practices for the disposal of potent pharmaceutical compounds.

  • Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Segregation and Containment:

    • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[3]

    • All materials contaminated with this compound, such as unused product, expired stock solutions, contaminated labware (e.g., pipette tips, tubes, vials), and contaminated PPE, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[3][7]

  • Waste Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7]

    • Ensure the label also includes relevant hazard information. While a specific Safety Data Sheet (SDS) for this compound's disposal was not found, similar compounds are noted for potential health hazards and toxicity to aquatic life.[8][9]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.[4] This area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Disposal:

    • The primary and recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[7]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures with certified vendors.[4]

  • Final Disposal Method:

    • The standard and most environmentally sound method for the destruction of potent pharmaceutical waste is high-temperature incineration at a permitted treatment, storage, and disposal facility (TSDF).[2][4][7][9][10] This process ensures the complete destruction of the active pharmaceutical ingredient.

Practices to Avoid

  • DO NOT dispose of this compound waste in the general trash.[7]

  • DO NOT flush this compound or its solutions down the drain.[2][3][7] This can lead to the contamination of water systems and harm to aquatic life.

  • DO NOT attempt to incinerate this compound waste in standard laboratory furnaces. On-site incineration should only be performed in specialized, permitted hazardous waste incinerators.[7]

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[9]

  • Don PPE: Before cleaning the spill, ensure you are wearing the appropriate protective equipment.[3]

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite (B1170534) or sand. For solid spills, carefully sweep or scoop the material to avoid creating dust.[3][9]

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent as recommended by your institution's safety protocols.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the designated hazardous waste container for this compound.[3][9]

Key Disposal Information Summary

ParameterGuidelineSource(s)
Recommended Disposal Method High-Temperature Incineration via a Licensed Vendor[2][4][7][9][10]
Waste Container Type Designated, Leak-Proof, Labeled Hazardous Waste Container[3][7]
Labeling Requirements "Hazardous Waste", "this compound", Hazard Symbols[7]
Prohibited Disposal Routes General Trash, Sewer/Drain System[2][3][7]
Regulatory Oversight EPA (RCRA), State, and Local Regulations[1][2][10]

This compound Disposal Workflow

Blovacitinib_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal External Disposal Process A Generation of this compound Waste (Unused product, contaminated labware, PPE) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B START C Segregate Waste B->C D Place in Labeled, Leak-Proof Hazardous Waste Container C->D E Store Container in Designated Secure Area D->E F Contact EHS for Pickup E->F G Waste Collected by Licensed Disposal Vendor F->G Hand-off H Transport to Permitted TSDF G->H I High-Temperature Incineration H->I FINAL DISPOSAL

References

Essential Safety and Logistical Information for Handling Blovacitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling and disposal of Blovacitinib, a potent and selective JAK1 inhibitor used in research. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must supplement this guidance with a thorough risk assessment specific to their experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous substances. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Body Part PPE Recommendation Purpose Standard
Hands Double-gloving with nitrile gloves.To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination.ASTM D6319 or equivalent
Eyes ANSI-approved safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of solutions or airborne powder.ANSI Z87.1[1]
Body A fully fastened lab coat, preferably a disposable barrier gown.To protect skin and clothing from contamination.[1][2]N/A
Respiratory An N95 or higher-rated respirator may be necessary when handling powders outside of a primary containment device. A risk assessment should determine the specific need and type of respiratory protection.To prevent inhalation of aerosolized powder.NIOSH-certified[3]
Face A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes.[1]To provide an additional layer of protection for the face and eyes.ANSI Z87.1

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Primary Containment) cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Gather & Don PPE prep_area->gather_ppe weigh Weighing (Solid) gather_ppe->weigh prep_sds Review SDS (if available) & SOPs prep_sds->prep_area dissolve Dissolution (Solution Prep) weigh->dissolve use Experimental Use dissolve->use decon_surfaces Decontaminate Surfaces use->decon_surfaces decon_equip Decontaminate Equipment decon_surfaces->decon_equip remove_ppe Doff PPE Correctly decon_equip->remove_ppe dispose_solid Dispose of Solid Waste remove_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste remove_ppe->dispose_liquid dispose_sharps Dispose of Sharps remove_ppe->dispose_sharps

Workflow for handling this compound from preparation to disposal.

Experimental Protocols

Weighing this compound Powder:

  • Perform all weighing operations within a certified chemical fume hood, a ducted balance enclosure, or a glove box to contain any airborne particles.

  • Use dedicated spatulas and weigh boats.

  • Clean the balance and surrounding surfaces thoroughly after each use with an appropriate solvent (e.g., 70% ethanol), followed by a validated cleaning agent if required by institutional protocols.

Preparing this compound Solutions:

  • Consult the supplier's data sheet for solubility information. For example, a stock solution can be prepared in DMSO.[4]

  • Add the solvent to the container with the pre-weighed this compound powder slowly to avoid splashing.

  • Cap the container securely before mixing or vortexing.

  • If sonication or heating is required to dissolve the compound, ensure the container is properly sealed to prevent aerosol generation.[4]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and paper towels. Collect in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Hierarchy of Controls

To ensure the highest level of safety, a hierarchical approach to risk mitigation should be implemented. This prioritizes control measures from most to least effective.

Hierarchy of Controls for this compound elimination Elimination/Substitution (Not feasible for this compound) engineering Engineering Controls (e.g., Fume Hood, Glove Box) elimination->engineering admin Administrative Controls (e.g., SOPs, Training, Designated Areas) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) admin->ppe

Hierarchy of controls for minimizing exposure to this compound.

Disclaimer: The information provided here is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel must be trained on the specific hazards of the compounds they handle and the procedures in place to mitigate those risks. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet when available.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。